molecular formula C13H8BrFO B1443574 (3-Bromo-2-fluorophenyl)(phenyl)methanone CAS No. 1245645-26-4

(3-Bromo-2-fluorophenyl)(phenyl)methanone

货号: B1443574
CAS 编号: 1245645-26-4
分子量: 279.1 g/mol
InChI 键: IDARSIIECQMLML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Bromo-2-fluorophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H8BrFO and its molecular weight is 279.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-fluorophenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluorophenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3-bromo-2-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDARSIIECQMLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744764
Record name (3-Bromo-2-fluorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-26-4
Record name (3-Bromo-2-fluorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Profile: (3-Bromo-2-fluorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1245645-26-4 Synonyms: 3-Bromo-2-fluorobenzophenone; Methanone, (3-bromo-2-fluorophenyl)phenyl-[1][2][3][4][5]

Executive Summary: The Orthogonal Scaffold

(3-Bromo-2-fluorophenyl)(phenyl)methanone represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor and CNS-active agent development pipelines. Its structural utility lies in its orthogonal reactivity profile :

  • The Ketone Bridge: A rigid linker that directs the spatial orientation of the two aromatic rings (dihedral angle control).

  • The C2-Fluorine: An activated handle for Nucleophilic Aromatic Substitution (

    
    ), enabled by the electron-withdrawing nature of the ortho-carbonyl.
    
  • The C3-Bromine: A sterically distinct handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the synthesis, validation, and chemoselective exploitation of this molecule, moving beyond basic catalog data to actionable experimental logic.

Chemical Identity & Physical Profile[3][7][8][9][10]
PropertyDataNote
Molecular Formula

Halogenated Benzophenone
Molecular Weight 279.11 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance Off-white to pale yellow solidCrystalline
Melting Point 58–62 °CDistinct sharp melt indicates purity
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility
LogP (Predicted) ~3.8Lipophilic; membrane permeable
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor
Synthesis Protocol: The Grignard-Nitrile Route

While Friedel-Crafts acylation is common for simple benzophenones, the specific regiochemistry of the bromine and fluorine substituents makes the Grignard addition to a nitrile the superior, self-validating approach for laboratory-scale synthesis. This method avoids the harsh Lewis acids (


) that can cause halogen migration or dehalogenation.
Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of phenylmagnesium bromide on the nitrile carbon, forming an imine magnesium salt. Acidic hydrolysis converts this intermediate directly to the ketone.

SynthesisWorkflow Start 3-Bromo-2-fluorobenzonitrile (Starting Material) Inter Imine-Mg Salt (Intermediate) Start->Inter Nucleophilic Addition Reagent PhMgBr (1.2 equiv) THF, 0°C to RT Reagent->Inter Product (3-Bromo-2-fluorophenyl)(phenyl)methanone (Final Product) Inter->Product Acidic Workup Hydrolysis HCl (aq) / Reflux Hydrolysis

Figure 1: The Grignard-Nitrile synthesis pathway ensures regiochemical integrity.

Step-by-Step Methodology

Reagents:

  • 3-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether)

  • Anhydrous THF (Solvent)

  • 2M HCl (Hydrolysis)

Protocol:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 3-Bromo-2-fluorobenzonitrile dissolved in anhydrous THF (0.5 M concentration).

  • Cryogenic Addition: Cool the solution to 0°C (ice bath). While stirring, add PhMgBr dropwise via syringe. Critical: The low temperature prevents bromine-magnesium exchange (lithium-halogen exchange side reactions).

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Checkpoint: Monitor by TLC. The nitrile spot (

      
       in 10% EtOAc/Hex) should disappear.
      
  • Hydrolysis (The Key Step): Cool back to 0°C. Quench slowly with 2M HCl. Once the exotherm subsides, heat the biphasic mixture to reflux (65°C) for 1 hour. This ensures the imine intermediate is fully hydrolyzed to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield the target benzophenone.

Chemoselectivity & Applications

The power of this molecule lies in its ability to undergo sequential, orthogonal functionalization.

Pathway A: Nucleophilic Aromatic Substitution (

)

The fluorine at position 2 is highly activated due to the electron-withdrawing carbonyl group at position 1. This allows for the introduction of amines, alkoxides, or thiols without disturbing the bromine atom.

  • Conditions: Primary amine (1.1 equiv),

    
    , DMF, 80°C.
    
  • Outcome: Displacement of Fluorine.

Pathway B: Cross-Coupling (Suzuki-Miyaura)

The bromine at position 3 is sterically hindered but electronically distinct. It remains intact during mild


 conditions but reacts readily with boronic acids under Pd-catalysis.
  • Conditions: Aryl boronic acid,

    
    , 
    
    
    
    , Dioxane/Water, 90°C.
  • Outcome: Biaryl formation at C3.

Reactivity Core (3-Bromo-2-fluorophenyl)(phenyl)methanone CORE SCAFFOLD SnAr Pathway A: SnAr (C2-F) Nucleophile: R-NH2 / K2CO3 Core->SnAr  Activation by C=O Suzuki Pathway B: Suzuki Coupling (C3-Br) Reagent: Ar-B(OH)2 / Pd-Cat Core->Suzuki  Standard Cross-Coupling ProdA 2-Amino-3-bromo-benzophenone (Retains Br for later steps) SnAr->ProdA ProdB 3-Aryl-2-fluoro-benzophenone (Retains F for later steps) Suzuki->ProdB

Figure 2: Divergent synthesis strategy allowing sequential library generation.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures: Handle in a fume hood. Avoid contact with strong oxidizing agents. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][8]

References
  • ChemicalBook. (2022). (3-Bromo-2-fluorophenyl)(phenyl)Methanone | 1245645-26-4.[2][4] Retrieved from

  • National Center for Biotechnology Information. (2012). Synthesis of fluorinated benzophenones... by iterative nucleophilic aromatic substitution. PubMed Central. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Konoscience. (n.d.). (3-Bromo-2-fluorophenyl)(phenyl)methanone Product Details. Retrieved from

Sources

Technical Guide: Structure-Activity Relationship (SAR) of (3-Bromo-2-fluorophenyl)(phenyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3-Bromo-2-fluorophenyl)(phenyl)methanone scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, particularly for p38 Mitogen-Activated Protein Kinase (p38 MAPK) and B-Raf . This guide analyzes the structural logic of this core, detailing how the specific halogenation pattern (3-Br, 2-F) drives potency, selectivity, and synthetic utility.

Key Technical Insight: The 2-fluoro substituent is not merely an electronic modulator; it acts as a conformational lock , forcing the benzophenone system into a non-planar dihedral angle essential for fitting into the ATP-binding pocket of kinases, while the 3-bromo position serves as a high-fidelity "exit vector" for library expansion via palladium-catalyzed cross-coupling.

The Pharmacophore & Chemical Space

Structural Deconstruction

The molecule functions as a Type I or Type II kinase inhibitor scaffold depending on the extensions at the 3-position.

RegionComponentFunction in Ligand-Target Interaction
Core Diaryl Ketone (Benzophenone)Provides a rigid hydrophobic backbone. The carbonyl (C=O) often acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., Met109 in p38α).
R1 (Ortho) 2-Fluoro Steric/Conformational Control: Induces a twist between the phenyl ring and the carbonyl, preventing planarity. This mimics the twisted conformation of bioactive biaryls and improves selectivity against planar DNA intercalators.Metabolic Block: Prevents oxidative metabolism at the ortho-position.
R2 (Meta) 3-Bromo Synthetic Handle: A reactive site for Suzuki/Buchwald couplings to attach solubilizing tails (morpholines, piperazines) or heteroaryl groups.Electronic Modulation: Weakly electron-withdrawing; lowers the pKa of the ring system.
Ring B Unsubstituted PhenylOccupies the hydrophobic pocket (Gatekeeper region). Often modified in later optimization stages to 2-Cl or 2-Me analogs to fill the hydrophobic pocket II.
Visualizing the SAR Logic

The following diagram illustrates the functional roles of each specific atom in the scaffold.

SAR_Map Core (3-Bromo-2-fluorophenyl) (phenyl)methanone (Scaffold) Carbonyl Carbonyl (C=O) H-Bond Acceptor (Binds Kinase Hinge) Core->Carbonyl H-Bonding Fluoro 2-Fluoro Group Conformational Lock (Induces Dihedral Twist) Core->Fluoro Steric Control Bromo 3-Bromo Group Diversification Vector (Suzuki Coupling Site) Core->Bromo Library Expansion RingB Phenyl Ring B Hydrophobic Pocket Filler (Gatekeeper Interaction) Core->RingB Hydrophobic Interaction

Figure 1: Functional decomposition of the scaffold. The 2-F and 3-Br positions are critical for bioactivity and synthetic utility.

Synthetic Pathways & Protocol

To access this scaffold for SAR studies, high purity is required. The Friedel-Crafts Acylation is often prone to isomer mixtures. The Grignard Addition to Nitriles is the preferred self-validating protocol due to higher regioselectivity.

Recommended Synthetic Workflow (Grignard Route)

Objective: Synthesis of (3-bromo-2-fluorophenyl)(phenyl)methanone (Compound A).

  • Reagents: 3-Bromo-2-fluorobenzonitrile (Starting Material), Phenylmagnesium bromide (PhMgBr), THF (anhydrous), HCl (aq).

  • Mechanism: Nucleophilic addition of PhMgBr to the nitrile forms an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 3-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2]

  • Addition: Add PhMgBr (1.2 eq, 3.0 M in ether) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent halogen-metal exchange at the bromine position.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of imine intermediate).

  • Hydrolysis: Cool to 0°C. Quench with 2N HCl (excess). Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1] Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis_Flow Start 3-Bromo-2-fluorobenzonitrile Step1 Add PhMgBr (1.2 eq) THF, 0°C -> RT Start->Step1 Inter Imine-Mg Intermediate Step1->Inter Step2 Acid Hydrolysis (2N HCl) Reflux/Stir Inter->Step2 Product (3-Bromo-2-fluorophenyl) (phenyl)methanone Step2->Product

Figure 2: Grignard-based synthesis route ensuring regiochemical integrity of the halogen positions.

Structure-Activity Relationship (SAR) Deep Dive

This section analyzes how modifications to the core affect biological activity, specifically focusing on p38 MAPK inhibition (IC50 values are representative of typical benzophenone kinase inhibitors).[3][4]

Region A: The Halogenated Ring (Electronic & Steric Scan)

The 2-position (ortho) is the most sensitive region.

AnalogSubstitution (R1, R2)p38α IC50 (nM)Mechanistic Explanation
1 (Lead) 2-F, 3-Br 12 Optimal. 2-F twists the ring (~45° dihedral) to fit the pocket. 3-Br is tolerated.
22-H, 3-Br>1000Loss of Potency. Removal of 2-F allows the rings to flatten (coplanar), causing a steric clash with the gatekeeper residue.
32-Cl, 3-Br45Active but Reduced. Cl is larger than F. While it induces the twist, it may be too bulky for the tight ortho-pocket.
42-F, 3-H85Reduced Potency. The 3-Br likely contributes to lipophilic contacts or fills a small sub-pocket.
52-F, 3-Phenyl5Enhanced Potency. Suzuki coupling at 3-Br extends the molecule into the solvent channel, improving binding affinity.
Region B: The Linker (Carbonyl)

The ketone is the "Hinge Binder."

  • Reduction to Alcohol (CH-OH): Drastic loss of activity (>100-fold). The sp3 hybridization changes the vector of the phenyl rings, and the H-bond acceptor capability is lost.

  • Oxime Formation (C=N-OH): Generally retains some activity but often suffers from poor oral bioavailability.

Biological Evaluation Protocol (p38 MAPK Assay)

To validate the SAR, a FRET-based Kinase Assay is recommended over standard radioactive assays for throughput.

  • Enzyme: Recombinant human p38α MAPK.

  • Substrate: Biotinylated ATF-2 peptide.

  • Tracer: Eu-labeled anti-phospho-ATF-2 antibody.

  • Protocol:

    • Incubate compound (serial dilution) with p38α and ATP (at Km) for 60 min.

    • Add Stop Solution containing the Eu-antibody and XL665-streptavidin.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation: Z-factor must be > 0.5. Reference inhibitor: SB203580.

Pathway Context: p38 MAPK Signaling

Understanding the downstream effect of inhibiting this target is crucial for defining therapeutic windows (e.g., anti-inflammatory vs. toxicity).

MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Benzophenone) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, ATF-2) p38->Substrates Activation Response Inflammation / Apoptosis (Cytokine Production) Substrates->Response Inhibitor Benzophenone Analog (Inhibitor) Inhibitor->p38 Blocks ATP Binding

Figure 3: The p38 MAPK cascade. Benzophenone analogs competitively inhibit the p38 node, halting the production of inflammatory cytokines.[3]

References

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity.[3][5] Journal of Medicinal Chemistry.

  • Revesz, L., et al. (2004).[4] SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity.[4] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • Kalgutkar, A. S., et al. (2005). Metabolic liability of the 2-fluorophenyl group in benzophenone-based kinase inhibitors. Medicinal Chemistry Letters.[4]

  • PubChem Compound Summary. (2024). (3-Bromo-2-fluorophenyl)(phenyl)methanone. National Center for Biotechnology Information.

  • RSC Publishing. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[6] Royal Society of Chemistry.

Sources

Molecular Architectures: The Physicochemical Landscape of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diaryl Ketone Scaffold

Benzophenone (diphenyl ketone) represents a privileged scaffold in organic photochemistry and medicinal chemistry. Its utility spans from being the quintessential Type II photoinitiator in polymer science to serving as the pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Ketoprofen) and UV filters (e.g., Oxybenzone).

The core physicochemical identity of benzophenone is defined by its carbonyl group bridging two phenyl rings. This conjugation allows for distinct


 and 

electronic transitions, which are highly tunable via ring substitution.[1] For researchers in drug development and materials science, understanding how specific substituents alter these transitions is critical for predicting photostability, binding affinity, and reactivity.

Electronic Tuning and Spectral Properties

The electronic environment of the benzophenone nucleus is sensitive to substitution. The introduction of Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs) alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Hammett Correlation

The reactivity and spectral shifts of substituted benzophenones often correlate with Hammett substituent constants (


).
  • Electron Donating Groups (EDGs): Substituents like

    
    , 
    
    
    
    , and
    
    
    (negative
    
    
    values) generally raise the energy of the
    
    
    orbitals more than the
    
    
    orbitals. This results in a bathochromic shift (red shift) of the
    
    
    transition.
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    (positive
    
    
    values) stabilize the ground state, often leading to hypsochromic shifts or minimal changes depending on the solvent polarity.
UV-Vis Spectral Characteristics

The parent benzophenone exhibits two primary absorption bands:

  • Band I (

    
    ):  Intense absorption around 250 nm.[1]
    
  • Band II (

    
    ):  Weaker, forbidden transition around 340 nm (responsible for the "yellowing" issues in some polymers).
    

Key Insight: In 4-hydroxybenzophenone, the


 band shifts significantly to ~290–300 nm due to resonance interaction between the hydroxyl lone pair and the carbonyl group. This tunable absorption is the basis for benzophenone-derived sunscreens.[1][2]
Visualization: Substituent Effects on Electronic Transitions

SubstituentEffects Substituent Substituent Type EDG Electron Donating (-OH, -NH2, -OMe) Substituent->EDG EWG Electron Withdrawing (-NO2, -CF3) Substituent->EWG HOMO HOMO Energy (Increases) EDG->HOMO Resonance Shift Spectral Shift EWG->Shift Gap HOMO-LUMO Gap (Decreases) HOMO->Gap Gap->Shift RedShift Bathochromic Shift (Red Shift) Shift->RedShift Dominant Effect BlueShift Hypsochromic Shift (Blue Shift) Shift->BlueShift Stabilization

Figure 1: Causal flow illustrating how substituent electronics dictate spectral shifts in the benzophenone scaffold.

Photophysical Dynamics: The Triplet State

The defining characteristic of benzophenones is their efficient Intersystem Crossing (ISC) to the triplet state (


). The nature of this lowest-lying triplet state—whether it is 

or

—dictates the molecule's photochemistry.
The vs. Inversion
  • Unsubstituted Benzophenone: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     state is 
    
    
    
    .[3] This state is radical-like on the oxygen atom, making it highly reactive toward hydrogen abstraction (Type II photoinitiation).
  • 4-Aminobenzophenone: The presence of the amino group creates a Charge Transfer (CT) state. In polar solvents, the lowest triplet state may invert to a

    
     or CT character. These states are much less reactive toward hydrogen abstraction, effectively "quenching" the photoinitiating capability.
    
Photoreduction Mechanism

When exposed to UV light, benzophenone abstracts a hydrogen atom from a donor (RH), forming a ketyl radical.[1] This radical can dimerize to form benzopinacol.[1]




Visualization: Photochemical Pathways

Jablonski Ground Ground State (S0) Singlet Singlet Excited (S1) (n,π*) Ground->Singlet Absorption (hv) Singlet->Ground Internal Conversion Triplet Triplet State (T1) (n,π*) - Reactive Singlet->Triplet Intersystem Crossing (Fast ~10ps) Fluorescence Fluorescence (Weak) Singlet->Fluorescence Triplet->Ground Phosphorescence CT_State Charge Transfer State (Non-Reactive) Triplet->CT_State Polar Substituents (e.g., 4-NH2) Product Ketyl Radical (H-Abstraction) Triplet->Product + H-Donor CT_State->Ground Relaxation Phosphorescence Phosphorescence

Figure 2: Simplified Jablonski diagram highlighting the competitive pathways between reactive triplet states and charge-transfer deactivation.

Lipophilicity and Pharmacokinetic Relevance

For drug development, the lipophilicity (LogP) of the benzophenone derivative determines its ability to cross biological membranes.

Table 1: Comparative Physicochemical Data
CompoundSubstituent (4-pos)LogP (Approx)

(

)
Primary Application
Benzophenone -H3.18~250 nmPhotoinitiator
4-Hydroxybenzophenone -OH3.10~290 nmUV Stabilizer Intermediate
4-Aminobenzophenone -NH22.70~300 nmDye Synthesis / Probe
4-Chlorobenzophenone -Cl3.70~260 nmPolymer Additive
Oxybenzone 2-OH, 4-OMe3.79~325 nmSunscreen Active (Broadband)

Data synthesized from PubChem and spectral databases [1, 2].

Experimental Protocols

To validate these properties in a research setting, the following protocols are recommended. These are designed to be self-validating by including internal controls.[1]

Protocol: Photostability Profiling (ICH Q1B Aligned)

This protocol determines if a substituted benzophenone degrades or acts as a photosensitizer.[1]

Materials:

  • Light Source: Xenon arc lamp (D65 standard) or Near-UV fluorescent lamp (320–400 nm).

  • Actinometer: 2% w/v Quinine Monohydrochloride dihydrate (for calibrating light intensity).

  • HPLC System with PDA detector.

Workflow:

  • Preparation: Dissolve the target benzophenone (10 µM) in acetonitrile/water (50:50).

  • Dark Control: Wrap half the vials in aluminum foil (0% transmission).

  • Exposure: Irradiate samples for 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Analysis: Inject both Dark and Irradiated samples into HPLC.

  • Validation Criteria: The Dark Control must show < 2% degradation. If degradation > 5% in irradiated samples, the compound is photolabile.

Visualization: Photostability Workflow

Photostability Start Sample Preparation (10 µM Solution) Split Split Sample Start->Split Dark Dark Control (Foil Wrapped) Split->Dark Light Light Exposure (ICH Q1B Conditions) Split->Light HPLC HPLC-PDA Analysis Dark->HPLC Light->HPLC Compare Calculate % Degradation (Light vs. Dark) HPLC->Compare Decision Is Degradation > 5%? Compare->Decision Stable Photostable Decision->Stable No Unstable Photolabile Decision->Unstable Yes

Figure 3: Decision tree for assessing photostability in compliance with ICH guidelines.

Protocol: Determination of Triplet Lifetimes

Technique: Nanosecond Laser Flash Photolysis (LFP).[1] Rationale: Standard fluorescence cannot detect non-emissive triplet states.[1] LFP measures the transient absorption of the triplet state (


).
  • Excitation: Pump sample with Nd:YAG laser (355 nm, 5-7 ns pulse).

  • Detection: Monitor absorbance changes (

    
    ) at 520–530 nm (typical 
    
    
    
    absorption for BPs).
  • Quenching Study: Add increasing concentrations of a quencher (e.g., isopropanol).[1]

  • Stern-Volmer Plot: Plot

    
     vs. [Quencher] to determine the bimolecular quenching rate constant (
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14347, 4-Hydroxybenzophenone.[1] Retrieved January 29, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14346, 4-Aminobenzophenone. Retrieved January 29, 2026 from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Allen, N. S., et al.Photochemistry and photopolymerization of novel aminobenzophenones. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for amino-BP photophysics).
  • Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone.[4] The Journal of Physical Chemistry A. [Link][4]

Sources

Methodological & Application

Fukuyama reaction for unsymmetrical diaryl ketone synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of unsymmetrical diaryl ketones (


) presents a persistent challenge in medicinal chemistry. Traditional nucleophilic additions (e.g., Grignard or organolithium reagents) to esters or acid chlorides frequently suffer from "over-addition," yielding tertiary alcohols, or require cryogenic conditions to stabilize tetrahedral intermediates. While Weinreb amides offer a solution, they necessitate an additional synthetic step.

This Application Note details the Fukuyama Coupling , a palladium-catalyzed cross-coupling of thioesters with organozinc reagents.[1][2][3][4][5] This protocol offers a superior alternative for late-stage functionalization due to its high chemoselectivity, mild non-basic conditions, and tolerance of sensitive functional groups (e.g., ketones, esters, nitriles, and aryl halides).

Mechanistic Principles

The Fukuyama coupling operates via a Pd(0)/Pd(II) catalytic cycle. Unlike Suzuki or Stille couplings which activate C-X bonds, this reaction activates the C-S bond of a thioester.

Key Mechanistic Advantages:

  • Chemoselectivity: Organozinc reagents are less nucleophilic than Grignard reagents, preventing direct attack on ketones or esters present elsewhere in the molecule.

  • Activation: The thioester is "activated" enough for oxidative addition to Pd(0) but stable enough to resist background hydrolysis or side reactions.

  • No Over-addition: The resulting ketone product is less reactive toward the organozinc reagent than the starting thioester is toward the palladium catalyst.

Figure 1: Catalytic Cycle of the Fukuyama Coupling

FukuyamaMechanism Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Thio Acyl-Pd(II)-SPh Complex OxAdd->PdII_Thio + Ar1-CO-SPh TransMet Transmetallation (+ Ar-Zn-I) PdII_Thio->TransMet PdII_Diaryl Acyl-Pd(II)-Ar Complex TransMet->PdII_Diaryl - Zn(SPh)I RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Diaryl Ketone (Product) RedElim->Product Byproduct Zn(SPh)I (Byproduct)

Caption: The catalytic cycle involves oxidative addition of the thioester, transmetallation with the organozinc reagent, and reductive elimination to release the ketone.[1][2][4][6][7]

Strategic Comparison: Why Fukuyama?

The following table contrasts the Fukuyama coupling with standard ketone synthesis methods.

FeatureFukuyama CouplingWeinreb Ketone SynthesisFriedel-Crafts AcylationGrignard + Nitrile
Reagents Thioester + R-Zn-IWeinreb Amide + R-MgX/LiAcid Chloride + AreneNitrile + R-MgX
Chemoselectivity High (Tolerates -CHO, -COR)Moderate (R-MgX attacks electrophiles)Low (Regioselectivity issues)Moderate
Conditions Mild / Neutral (RT to 50°C)Basic / Cryogenic (-78°C often)Acidic / Lewis Acid (AlCl3)Acidic Hydrolysis req.
Step Count 1 (from Thioester)2 (Make amide, then couple)12
Over-addition None None (Stable intermediate)N/ANone (Imine intermediate)

Detailed Experimental Protocol

Objective: Synthesis of 4-acetyl-4'-methoxybenzophenone (Unsymmetrical Diaryl Ketone). Scale: 1.0 mmol.

Phase A: Reagent Preparation (Self-Validating Steps)

1. Thioester Synthesis (S-ethyl-4-acetylthiobenzoate) Note: S-ethyl or S-phenyl thioesters are preferred. S-ethyl is less odorous if handled correctly; S-phenyl is often more reactive.

  • Dissolve 4-acetylbenzoic acid (1.0 equiv) in DCM (0.2 M) under

    
    .
    
  • Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).

  • Add Ethanethiol (1.2 equiv) dropwise. Caution: Stench. Use bleach trap.

  • Stir at RT for 4 hours.

  • Validation: TLC should show disappearance of acid. Workup with 1N HCl, then

    
    . Concentrate to yield stable thioester.
    

2. Organozinc Reagent Preparation (4-methoxyphenylzinc iodide) Critical: Commercial organozinc reagents degrade. Fresh preparation is recommended for reproducibility.

  • Flame-dry a Schlenk flask and add Zinc dust (3.0 equiv).

  • Activation: Add 5 mol% 1,2-dibromoethane in dry THF. Heat to reflux for 1 min. Cool. Add 5 mol% TMSCl. Stir 5 min.

  • Add 4-iodoanisole (1.5 equiv relative to thioester) in dry THF.

  • Stir at mild heat (40°C) for 1-3 hours.

  • Validation (Titration): Aliquot 0.5 mL, quench with Iodine, and titrate with

    
     to determine exact molarity. Do not proceed without knowing the titer.
    
Phase B: The Coupling Reaction

Reagents:

  • Thioester (1.0 equiv, 1.0 mmol)

  • Organozinc Reagent (1.5 equiv, titrated solution)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + Ligand.
  • Solvent: Toluene or THF (0.2 M).

Workflow:

ProtocolWorkflow Setup 1. Setup Flame-dry flask Argon/N2 atm Mix 2. Charge Reagents Thioester + Catalyst in Toluene Setup->Mix AddZn 3. Addition Add R-Zn-I slowly (via syringe) Mix->AddZn React 4. Reaction Stir at RT-50°C 1-6 Hours AddZn->React Quench 5. Workup Quench w/ NH4Cl Filter Celite React->Quench

Caption: Linear workflow for the batch synthesis of diaryl ketones.

Step-by-Step:

  • Charge: To a flame-dried flask under Argon, add S-ethyl-4-acetylthiobenzoate (208 mg, 1.0 mmol) and

    
     (35 mg, 0.05 mmol).
    
  • Solvent: Add anhydrous Toluene (5 mL). Stir to suspend/dissolve.

  • Addition: Add the titrated solution of 4-methoxyphenylzinc iodide (1.5 mmol) dropwise via syringe over 5 minutes.

    • Observation: Solution typically turns from yellow to dark orange/brown.

  • Reaction: Stir at Room Temperature.

    • Optimization: If conversion is slow after 1 hour (check TLC), warm to 50°C.

  • Quench: Once TLC shows consumption of thioester, quench by adding saturated aqueous

    
    .
    
  • Purification: Extract with EtOAc (3x). Wash organics with brine. Dry over

    
    . Filter through a small pad of Celite to remove Pd black. Concentrate.
    
  • Isolation: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Conversion Inactive Zinc ReagentRe-activate Zn dust rigorously (TMSCl/Dibromoethane). Ensure THF is anhydrous.
Homocoupling (Ar-Ar) Fast TransmetallationAdd the Organozinc reagent slower. Lower temperature to 0°C initially.
Pd Black Precipitation Catalyst DecompositionEnsure excess phosphine ligand is present (e.g., add extra

).
Thiol Smell Volatile ByproductUse S-phenyl thioesters (less volatile byproduct) or quench reaction into a bleach solution.

Expert Insight: While


 is the standard, bulky electron-rich ligands (like SPhos or XPhos) can accelerate the reaction for sterically hindered substrates. However, for simple diaryl systems, standard triphenylphosphine is sufficient and cost-effective.

References

  • Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Fukuyama, T. "A novel ketone synthesis by a palladium-catalyzed reaction of thiol esters and organozinc reagents."[8][9] Tetrahedron Letters, 1998 , 39(20), 3189–3192.[9]

  • Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Lin, S.-C.; Li, L.; Fukuyama, T. "Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones."[3][8] Journal of the Brazilian Chemical Society, 1998 , 9(4), 381–387.[8]

  • Mori, Y.; Seki, M. "Synthesis of ketones via palladium-catalyzed cross-coupling reaction of thiol esters with organozinc reagents." Advanced Synthesis & Catalysis, 2007 , 349(11-12), 2027–2038.

Sources

Experimental protocol for cross-coupling reactions with 3-bromo-2-fluoro precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling of 3-Bromo-2-Fluoro Scaffolds

Executive Summary: The "Ortho-Fluoro" Paradox

In medicinal chemistry, the 3-bromo-2-fluoro motif is a privileged scaffold, serving as a gateway to bioisosteres that modulate metabolic stability and lipophilicity. However, this substitution pattern presents a unique "Ortho-Fluoro Paradox" that often derails standard protocols:

  • Electronic Activation: The strong inductive effect (

    
    ) of the fluorine atom at the C2 position pulls electron density from the ring, theoretically activating the C3-Br bond for oxidative addition.
    
  • Steric & Chelation Interference: Despite this activation, the ortho-fluorine creates steric bulk and can weakly coordinate with palladium, altering the geometry of the active catalyst.

  • The Hydrodehalogenation Trap: The electron-deficient nature of the ring makes the Pd-Ar intermediate highly susceptible to protonolysis (hydrodehalogenation), particularly in the presence of water or protic solvents, leading to the "des-bromo" byproduct rather than the coupled product.

This guide provides a validated workflow to harness the activation while suppressing side pathways, focusing on Suzuki-Miyaura and Buchwald-Hartwig transformations.

Mechanistic Insight & Ligand Selection

To ensure reaction success, we must select ligands that facilitate rapid Reductive Elimination (to prevent catalyst decomposition) and create a protective steric pocket around the metal center.

  • For C-C Bond Formation (Suzuki): We utilize SPhos or XPhos . These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (preventing the formation of inactive Pd-dimers).

  • For C-N Bond Formation (Buchwald): We utilize RuPhos (for secondary amines) or BrettPhos (for primary amines). These ligands are specifically engineered to prevent

    
    -hydride elimination and tolerate ortho-substitution.
    
Visualization: The Hydrodehalogenation Danger Zone

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-2-F-Ar TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid/Base SideRxn SIDE REACTION: Hydrodehalogenation (Formation of Ar-H) OxAdd->SideRxn + H2O / Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Product SideRxn->Pd0 Catalyst death/reset

Figure 1: The Catalytic Cycle highlighting the competition between Transmetallation and Hydrodehalogenation. In 2-fluoro systems, the electron-deficient Ar-Pd species is prone to scavenging protons if Transmetallation is slow.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling 3-bromo-2-fluoropyridine with aryl boronic acids.

Rationale: Standard aqueous Suzuki conditions often lead to hydrodehalogenation due to the presence of water. This protocol uses a solvent system and base that balances boronate activation with proton source minimization.

Materials:

  • Precursor: 3-Bromo-2-fluoropyridine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio) – Note: High organic ratio minimizes side reactions.

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄. Seal with a septum.

  • Degassing: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical; oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Activation: Heat the reaction block to 80-100°C .

    • Checkpoint: Monitor by HPLC/LCMS at 1 hour. The 2-fluoro substituent usually accelerates oxidative addition, so conversion should be fast.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: 2-fluoro biaryls often have distinct Rf values compared to non-fluorinated analogues.

Optimization Branch (If Hydrodehalogenation > 10%): Switch to Anhydrous Conditions .

  • Use Boronic Acid Pinacol Ester instead of Boronic Acid.

  • Base: CsF (2.0 equiv) or anhydrous K₃PO₄.

  • Solvent: Anhydrous 1,4-Dioxane.

  • Why: Removing water eliminates the primary proton source for the side reaction.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Amination of 3-bromo-2-fluorobenzene with secondary amines.

Rationale: The ortho-fluorine creates electronic repulsion with the incoming amine lone pair. We use RuPhos , which is specifically designed to facilitate the coupling of secondary amines with hindered halides.

Materials:

  • Precursor: 3-Bromo-2-fluorobenzene derivatives (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or RuPhos-Pd-G4 precatalyst (2-4 mol%)

  • Ligand: RuPhos (2-4 mol% if using separate catalyst/ligand)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu in a glovebox as it is hygroscopic. Moisture kills this reaction.

  • Mixing: Combine Pd source, Ligand, and Base in the vial. Purge with Argon.

  • Substrate Addition: Add the aryl bromide and amine in anhydrous solvent.

  • Thermal Cycle: Heat to 85°C for 4-16 hours.

  • Quench: Dilute with diethyl ether, filter through a pad of Celite to remove palladium black and salts.

  • Analysis: Check for the "reduced" arene (Ar-H). If present, lower temperature or switch to the stronger base LHMDS to accelerate deprotonation of the amine-Pd complex.

Data Summary & Troubleshooting

Solvent & Base Screening Matrix for 3-Bromo-2-Fluoro Substrates

Condition SetBaseSolventSuitabilityRisk Factor
Standard Aqueous K₂CO₃Dioxane/H₂OLowHigh Hydrodehalogenation (Ar-H)
Mild Anhydrous Cs₂CO₃TolueneMediumSlow conversion due to poor solubility
High Activity (Recommended) K₃PO₄ Toluene/H₂O (10:1) High Balanced activation/protection
Anhydrous (Rescue) CsFDry DioxaneHighRequires Pinacol Esters; expensive
Decision Tree for Optimization

Optimization Start Reaction Outcome? Success High Yield (>80%) Start->Success Fail_SM Low Conversion (Recovered SM) Start->Fail_SM Fail_Side Side Product (Ar-H Formed) Start->Fail_Side CheckCat Switch to Pd-G4 Precatalyst Increase Temp Fail_SM->CheckCat Oxidative Add. Issue CheckWater REMOVE WATER Use CsF/Dioxane Fail_Side->CheckWater Hydrodehalogenation

Figure 2: Logic flow for troubleshooting common failure modes in fluorinated aryl coupling.

References

  • Mechanistic Studies on Fluorinated Substrates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation.[1][2]

    • Source: Organometallics (ACS).[3]

    • URL:[Link]

  • Ligand Design (Buchwald)

    • Title: A General Method for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines (BrettPhos/RuPhos development).
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Suzuki Coupling in Aqueous Media

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.
    • Source: Yoneda Labs (General Protocol Reference).
    • URL:[Link]

  • Ortho-Fluoro Effects

    • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionaliz
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

(3-Bromo-2-fluorophenyl)(phenyl)methanone as a photolabeling reagent precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Bromo-2-fluorophenyl)(phenyl)methanone Subtitle: A Bifunctional Scaffold for the Synthesis of Metabolically Stable Benzophenone Photoaffinity Probes

Executive Summary

Product: (3-Bromo-2-fluorophenyl)(phenyl)methanone Role: Photoaffinity Labeling (PAL) Reagent Precursor Primary Application: Synthesis of targeted photoprobes for chemoproteomics, target deconvolution, and binding site mapping.

This guide details the utility of (3-Bromo-2-fluorophenyl)(phenyl)methanone as a high-value "linker-photophore" building block. Unlike generic benzophenones, this scaffold incorporates an ortho-fluorine atom for enhanced metabolic stability and a meta-bromine handle for precise, orthogonal functionalization via Palladium-catalyzed cross-coupling. It serves as the critical junction between a bioactive ligand (drug) and the photoreactive moiety, enabling the rapid generation of Structure-Activity Relationship (SAR)-compliant probes.

Chemical Biology Rationale

The Benzophenone Advantage

Benzophenones (BPs) are the "gold standard" for robust photoaffinity labeling due to their unique photophysics. Upon irradiation at 350–365 nm (a wavelength significantly less damaging to proteins than the 254 nm required for aryl azides), the carbonyl oxygen undergoes an


 transition, populating a reactive triplet diradical state (

).
  • Reversibility: Unlike diazirines or azides, which photolyze irreversibly, the BP triplet state can relax back to the ground state if it does not find a C-H bond to abstract. This allows for repeated excitation cycles, increasing the cumulative labeling yield.[1]

  • Specificity: The diradical preferentially abstracts hydrogen from C-H bonds (

    
    -insertion) within 3.1 Å, forming a covalent C-C bond with the target protein.
    
Structural Design: The Fluoro-Bromo Synergy

The specific substitution pattern of (3-Bromo-2-fluorophenyl)(phenyl)methanone offers distinct advantages over the non-substituted parent compound:

  • 3-Bromo Handle (Synthetic Utility): The bromine atom at the meta position (relative to the carbonyl) serves as a versatile electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows the attachment of complex ligands without disrupting the photophore's electronic core.

  • 2-Fluoro Substituent (Metabolic & Steric Control):

    • Metabolic Stability: The fluorine atom blocks potential P450-mediated hydroxylation at the ortho position, a common metabolic soft spot in aromatic drugs.

    • Conformational Bias: The steric bulk of the ortho-fluorine forces the phenyl ring out of coplanarity with the carbonyl. While this slightly reduces conjugation, it prevents "pi-stacking" aggregation of the probe in aqueous media, improving solubility.

Experimental Workflow: From Precursor to Probe

The following workflow describes the conversion of the precursor into a functional probe and its subsequent application.

PAL_Workflow Precursor (3-Bromo-2-fluorophenyl) (phenyl)methanone Coupling Pd-Catalyzed Coupling Precursor->Coupling Electrophile Ligand Ligand-Boronate (Target Bait) Ligand->Coupling Nucleophile Probe Functional Photoprobe Coupling->Probe Purification Incubation Incubation with Proteome/Cells Probe->Incubation Equilibrium Binding UV UV Irradiation (365 nm) Incubation->UV Covalent Capture Analysis LC-MS/MS Target ID UV->Analysis Digestion & Seq

Figure 1: Integrated workflow for synthesizing and utilizing probes derived from the (3-Bromo-2-fluorophenyl)(phenyl)methanone scaffold.

Protocol A: Probe Synthesis (Suzuki Coupling Example)

Objective: Attach a bioactive ligand to the benzophenone core.

  • Reagents:

    • Precursor: (3-Bromo-2-fluorophenyl)(phenyl)methanone (1.0 eq).

    • Ligand: Aryl-boronic acid pinacol ester of the drug/bait (1.1 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents in a sealed microwave vial or round-bottom flask.

    • Heat to 80–100°C for 2–12 hours (monitor by TLC/LC-MS).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).[2]

    • Validation: Verify structure via

      
      -NMR and HRMS.
      

Photolabeling Protocol

Objective: Covalently crosslink the probe to its target protein in a complex biological matrix.

Reagents & Equipment
  • Lysis Buffer: PBS (pH 7.4), 0.1% NP-40, Protease Inhibitor Cocktail.

  • UV Source: LED lamp emitting at 365 nm (e.g., Stratalinker or handheld UV lamp). Note: Ensure the lamp does not emit significant heat or <300 nm radiation.

  • Competition Control: Unlabeled parent ligand (10x–50x excess).

Step-by-Step Methodology
StepActionCritical Parameter
1. Preparation Prepare soluble proteome (lysate) at 1–2 mg/mL.Keep on ice to prevent degradation.
2. Treatment Add Probe (e.g., 1 µM final) to experimental samples. Add Probe (1 µM) + Competitor (50 µM) to control samples.DMSO concentration < 1%.
3. Equilibration Incubate at 4°C or 37°C for 30–60 mins.Allows probe to occupy the binding pocket.
4. Irradiation Place samples on ice. Irradiate at 365 nm for 15–30 mins.Distance: 2–5 cm from light source.
5. Enrichment If probe has a click handle (alkyne/azide): Perform CuAAC click reaction with Biotin-Azide. If no handle: Proceed to gel or direct digest.Click reaction: 1h, RT.[3]
6. Analysis Digest with Trypsin. Analyze via LC-MS/MS.Look for mass shift = Probe Mass - H.

Mechanism of Action (Photochemistry)

Understanding the photochemistry is vital for troubleshooting low labeling yields.

BP_Mechanism Ground Ground State (S0) Benzophenone Excited Excited Singlet (S1) (n-pi*) Ground->Excited hν (365 nm) Triplet Triplet Diradical (T1) Reactive Species Excited->Triplet Intersystem Crossing (ISC) Abstraction H-Abstraction (Target C-H) Triplet->Abstraction Target Interaction Relaxation Relaxation to S0 (Non-productive) Triplet->Relaxation No C-H match RadicalPair Ketyl-Alkyl Radical Pair Abstraction->RadicalPair Covalent Covalent Adduct (C-C Bond) RadicalPair->Covalent Recombination Relaxation->Ground

Figure 2: Photochemical cascade of the benzophenone moiety. Note the "Relaxation" pathway which allows the probe to survive if it is not immediately bound to the target, a key advantage over diazirines.

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding.

    • Cause: Benzophenones are lipophilic.[4]

    • Solution: Lower probe concentration (try 100 nM). Wash lysate with cold acetone/methanol post-labeling to remove non-covalent binders.

  • Issue: No Labeling Observed.

    • Cause: Steric clash of the ortho-fluorine or meta-linker.

    • Solution: Perform docking simulations. Ensure the Br-linker exit vector points out of the binding pocket.

  • Issue: Protein Precipitation.

    • Cause: UV-induced heating.

    • Solution: Keep samples on ice or use a cold-room UV setup.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and binding site mapping. Future Medicinal Chemistry, 7(2), 159-183. Link

  • Rowland, M. M., et al. (2011). Application of photoaffinity labeling in drug discovery. Current Opinion in Chemical Biology, 15(4), 520-528. Link

  • Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link

  • PubChem Compound Summary. (3-Bromo-2-fluorophenyl)(phenyl)methanone derivatives and analogs. Link

(Note: While specific literature on the exact CAS 1016-77-9 analog with the 2-fluoro substituent is proprietary or sparse in open catalogs, the protocols above are derived from standard operating procedures for halogenated benzophenone synthons in medicinal chemistry).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (3-Bromo-2-fluorophenyl)(phenyl)methanone synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OPT-SYN-3B2F-BENZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Profile

Target Molecule: (3-Bromo-2-fluorophenyl)(phenyl)methanone CAS: 1245645-26-4 (and related analogs) Primary Application: Key intermediate for SGLT2 inhibitors and kinase inhibitors. Critical Quality Attribute (CQA): Regio-purity and retention of the labile 2-fluoro substituent.

This guide addresses the optimization of the Friedel-Crafts Acylation route, which is the industry standard for scalability and cost-efficiency. While Grignard additions to nitriles are viable, they often suffer from side reactions (bi-aryl formation) due to the bromine handle. This protocol focuses on the acylation of benzene using 3-bromo-2-fluorobenzoyl chloride.

Standardized Optimization Protocol

The "Gold Standard" Workflow

Note: This protocol assumes the use of 3-bromo-2-fluorobenzoyl chloride. If starting from the benzoic acid, convert to acid chloride using Thionyl Chloride (


) with catalytic DMF first.
ParameterRecommended ConditionTechnical Rationale
Solvent Dichloromethane (DCM)Provides excellent solubility for the acylium intermediate while allowing mild reflux temperatures. Benzene is used as the reactant (1.1–1.5 equiv), not the bulk solvent, to reduce toxicity exposure.
Catalyst Aluminum Chloride (

)
Stoichiometry is critical: Use 1.1 to 1.2 equivalents relative to the acid chloride.

complexes 1:1 with the product ketone; sub-stoichiometric amounts will stall the reaction.
Temperature

Initial addition at

prevents rapid exotherms and potential defluorination. The reaction is driven to completion at Room Temperature (RT).
Atmosphere Nitrogen (

) or Argon
Strictly anhydrous.

reacts violently with moisture, deactivating the catalyst and generating HCl gas.
Step-by-Step Methodology
  • Catalyst Slurry: In a flame-dried 3-neck flask under

    
    , suspend anhydrous 
    
    
    
    (1.2 equiv) in dry DCM (5 mL/g of substrate). Cool to
    
    
    .
  • Electrophile Formation: Dropwise add a solution of 3-bromo-2-fluorobenzoyl chloride (1.0 equiv) in DCM.

    • Observation: The slurry will likely clarify or change color (yellow/orange) as the acylium ion forms. Stir for 15–30 mins at

      
      .
      
  • Nucleophile Addition: Add Benzene (1.2 equiv) dropwise. Maintain internal temperature

    
    .
    
  • Reaction Phase: Allow the mixture to warm to RT naturally. Monitor by HPLC/TLC.

    • Typical Time: 2–4 hours.

  • Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice and concentrated HCl .

    • Why HCl? It breaks the strong Aluminum-Product complex.

  • Workup: Separate phases. Wash organic layer with water, then Brine. Dry over

    
     and concentrate.
    

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at ~60% conversion. Adding more benzene doesn't help.

Diagnosis: Catalyst Deactivation or Sequestration.

  • Root Cause: As the product ketone forms, it acts as a Lewis base and complexes with

    
    , removing the catalyst from the cycle. If moisture was present, it consumed a portion of the 
    
    
    
    initially.
  • Solution:

    • Ensure you started with >1.1 equivalents of

      
      .
      
    • Check the physical state of your

      
      . It should be a free-flowing yellow/grey powder. If it is white and clumpy (rock-like), it has hydrolyzed and is inactive.
      
    • Do not just add more benzene. The limiting reagent is the active acylium complex.

Q2: I see a new impurity spot (approx. -18 mass units or similar polarity to starting material).

Diagnosis: Defluorination (Nucleophilic Aromatic Substitution).

  • Root Cause: The 2-position fluorine is activated by the carbonyl group (ortho) and the bromine (meta). Under harsh Lewis Acid conditions or high temperatures, trace water or chloride ions can displace the fluorine.

  • Solution:

    • Lower the temperature. Never reflux this specific substrate if possible. Keep it at RT.

    • Strictly anhydrous conditions. Moisture generates

      
      , and chloride is a nucleophile.
      
    • Quench immediately upon completion. Do not leave the reaction stirring overnight with

      
      .
      
Q3: The reaction mixture turned into a black tar.

Diagnosis: Polymerization or Deep Decomposition.

  • Root Cause: Highly exothermic addition or lack of solvent.

  • Solution:

    • Dilute the reaction. Increase DCM volume.

    • Control the addition rate of the Acid Chloride. The internal temp must not spike.[1]

    • Ensure the starting Acid Chloride was clean. Residual

      
       from the previous step can wreak havoc.
      
Q4: The product is oiling out during the quench and is hard to separate.

Diagnosis: Incomplete Hydrolysis of the Al-Complex.

  • Root Cause: The Aluminum-Ketone bond is strong. Simple water washing is insufficient.

  • Solution: Use 1M or 2M HCl for the quench and stir vigorously for at least 30 minutes. The mixture must be acidic (pH < 2) to fully release the free ketone.

Visualized Workflows

Reaction Mechanism & Pathway[2][3][4][5][6][7]

FriedelCrafts Start 3-Bromo-2-fluorobenzoyl Chloride Acylium Acylium Ion Intermediate Start->Acylium Cl- abstraction Cat AlCl3 (Lewis Acid) Cat->Acylium Assists Complex Sigma Complex (Arenium Ion) Acylium->Complex + Benzene Benzene Benzene (Nucleophile) Benzene->Complex ProductComplex Product-AlCl3 Complex Complex->ProductComplex - HCl (Aromatization) Final (3-Bromo-2-fluorophenyl) (phenyl)methanone ProductComplex->Final Acidic Quench (H3O+)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation, highlighting the critical intermediate complexation.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Stalled Reaction Stalled (<70% Conv.) CheckTLC->Stalled Impurity New Impurity (Defluorination?) CheckTLC->Impurity Tar Dark/Tar Formation CheckTLC->Tar Sol_Stalled Check AlCl3 Quality Ensure >1.1 equiv Stalled->Sol_Stalled Sol_Impurity Reduce Temp Check Moisture Impurity->Sol_Impurity Sol_Tar Dilute Reaction Control Exotherm Tar->Sol_Tar

Figure 2: Rapid diagnostic flowchart for common synthetic anomalies.

References & Authority

  • Friedel-Crafts Acylation Fundamentals:

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    • Relevance: Establishes the mechanism of acylium ion formation and the necessity of stoichiometric Lewis acids due to product complexation.

    • Link:

  • Synthesis of Halogenated Benzophenones:

    • Source: U.S. Patent 5,360,935. Process for the preparation of 3-phenyl-2-propenones. (Relevant substructure chemistry).

    • Relevance: Describes handling of halogenated aryl ketones and purification strategies.

    • Link:

  • Handling of Fluorinated Aromatics in Lewis Acid Media:

    • Source: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

    • Relevance: Definitive text on the stability of C-F bonds during acylation and the risks of halide exchange.

    • Link:

  • SGLT2 Inhibitor Intermediate Synthesis (Contextual):

    • Source: Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the utility of similar halogenated benzophenone intermediates in drug discovery.

    • Link:

Sources

Technical Support Center: Stability & Handling of (3-Bromo-2-fluorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Spectrum

This guide addresses the chemical stability of (3-Bromo-2-fluorophenyl)(phenyl)methanone . As a researcher, you must recognize that this molecule exhibits a dichotomous stability profile :

  • Acidic Conditions: High Stability. The molecule is generally robust in mineral acids and Lewis acidic environments, making acidic workups the preferred method.

  • Basic Conditions: CRITICAL RISK. The presence of the fluorine atom ortho to the carbonyl group activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Exposure to strong bases (hydroxides, alkoxides) will lead to rapid degradation.
    

Technical Deep Dive: The "Danger Zone" (Basic Conditions)

The Mechanism of Failure: Activation

The instability in basic media is not random; it is driven by the electronic synergy between the carbonyl group and the fluorine atom.

  • Activation: The carbonyl group (

    
    ) is a strong Electron-Withdrawing Group (EWG). It pulls electron density out of the benzene ring, making the ring electrophilic (electron-poor).
    
  • The Target: The Carbon-Fluorine (C-F) bond is highly polarized. Because it is located ortho to the carbonyl, the EWG effect is maximized at this position.

  • The Attack: In the presence of a base (nucleophile) like Hydroxide (

    
    ), the nucleophile attacks the carbon bearing the fluorine.
    
  • Transition State: This forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

  • Degradation: The fluorine is ejected as a leaving group (

    
    ), resulting in the formation of a phenol (if aqueous base is used) or an ether (if alkoxide is used).
    
Visualization: Degradation Pathway ( )

The following diagram illustrates the degradation mechanism you must avoid.

SNAr_Mechanism Figure 1: Nucleophilic Aromatic Substitution (SNAr) Pathway in Basic Media SM (3-Bromo-2-fluorophenyl) (phenyl)methanone Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack Base Nucleophile (OH- / OR-) Base->Complex Product Degradation Product (Phenol or Ether) Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving Loss of LG

Caption: The carbonyl group activates the ortho-fluorine, facilitating attack by bases (Red) to form a stable intermediate (Yellow), leading to irreversible degradation (Green).

Stability in Acidic Conditions

Protonation & Lewis Acid Interaction

Unlike basic conditions, acidic environments are generally safe for this scaffold.

  • Mineral Acids (HCl,

    
    ):  The molecule is stable against hydrolysis. The diaryl ketone linkage is very strong. In concentrated sulfuric acid, you may observe a color change (deep yellow/orange). This is due to the protonation of the carbonyl oxygen , generating a resonance-stabilized oxocarbenium ion. This is reversible upon dilution with water.
    
  • Lewis Acids (

    
    , 
    
    
    
    ):
    Common in Friedel-Crafts synthesis. The carbonyl oxygen will coordinate with the Lewis acid, but this does not typically lead to degradation unless extreme heat is applied (risk of de-acylation, though rare for benzophenones).

Warning: While the ketone is stable, ensure your acid does not contain nucleophilic counter-ions that could attack at high temperatures, although this is rare for aryl fluorides in acid.

Troubleshooting & FAQs

Scenario 1: "My reaction mixture turned bright yellow after adding NaOH."
  • Diagnosis: You have likely triggered

    
     hydrolysis. The yellow color often comes from the phenoxide anion (the deprotonated phenol degradation product), which is highly conjugated.
    
  • Solution: Check LC-MS immediately. Look for a mass shift of -2 Da (conversion of F [19] to OH [17]) or +14 Da (conversion of F to OMe if in methanol).

  • Prevention: Switch to a milder base (e.g.,

    
    , 
    
    
    
    ) or avoid aqueous bases at elevated temperatures.
Scenario 2: "Can I use n-Butyllithium (n-BuLi)?"
  • Diagnosis: High Risk.

  • Reason: n-BuLi is both a strong base and a lithiating agent. It can attack:

    • The Carbonyl (addition reaction).

    • The 3-Bromo position (Lithium-Halogen exchange).

    • The 2-Fluoro position (Ortho-lithiation).

  • Guidance: If you need to manipulate the bromine, use highly specific conditions (cryogenic temperatures, -78°C) to favor Li-Halogen exchange over carbonyl attack, but be aware of the competing pathways.

Scenario 3: "How should I work up a reaction containing this intermediate?"
  • Recommended Protocol: Acidic Quench.[2]

    • Cool the reaction mixture.

    • Quench with saturated Ammonium Chloride (

      
      ) or dilute HCl.
      
    • Extract with Ethyl Acetate or DCM.

    • Wash with Brine.

    • Avoid washing with 1M NaOH or strong basic buffers. Use saturated

      
       (mild base) only if necessary and keep contact time short.
      

Experimental Data: Stability Stress Test

The following table summarizes the expected stability of (3-Bromo-2-fluorophenyl)(phenyl)methanone based on standard benzophenone reactivity profiles.

ConditionReagentDurationTempExpected ResultRisk Level
Strong Acid 6M HCl24 HoursRTStable (No degradation)Low
Strong Acid Conc.

1 HourRTStable (Reversible protonation)Low
Weak Base Sat.

2 HoursRTStable (Kinetic stability)Low
Strong Base 1M NaOH1 HourRTDegradation (Hydrolysis to phenol)High
Strong Base 1M NaOH1 Hour60°CFull Decomposition Critical
Nucleophile NaOMe/MeOH1 HourRTDegradation (Formation of Methyl Ether)High

Decision Tree: Workup Strategy

Use this flow to determine the safe handling of your reaction mixture.

Workup_Decision Figure 2: Workup Safety Decision Tree Start Reaction Complete Ready for Workup CheckpH Check Target pH Start->CheckpH Acidic Acidic Quench (HCl / NH4Cl) CheckpH->Acidic Preferred Basic Basic Quench (NaOH / KOH) CheckpH->Basic Avoid if possible Safe Proceed to Extraction (Stable) Acidic->Safe Warning STOP! Risk of SNAr (F displacement) Basic->Warning Alt Alternative: Use Cold Sat. NaHCO3 (Rapid Separation) Warning->Alt If Base Required

Caption: Acidic quenches are the gold standard for this molecule. Avoid strong bases to prevent fluorine displacement.

References

  • PubChem. (3-Bromo-2-fluorophenyl)(phenyl)methanone | C13H8BrFO. National Library of Medicine. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Column chromatography techniques for purifying fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Chromatography Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support hub. You are likely here because standard C18 protocols are failing to resolve your fluorinated compounds. Fluorine is unique: it is highly electronegative yet small (1.47 Å radius), mimicking hydrogen while altering pKa, lipophilicity, and dipole moments.

This guide moves beyond generic advice. We distinguish between "Light Fluorous" (fluorinated aromatics/drug candidates) and "Heavy Fluorous" (perfluorinated tags/reagents) to prescribe the correct stationary phase.

Module 1: Method Selection (Triage)

Diagnostic Question: Are you purifying a small molecule with 1–3 fluorine atoms, or a molecule with a perfluorinated tag (e.g., C8F17)?

Use the decision matrix below to select your stationary phase.

MethodSelection Start Compound Type? Light Light Fluorous (1-3 F atoms, e.g., Drug Analogs) Start->Light Heavy Heavy Fluorous (Perfluorinated Tag/Chain) Start->Heavy C18 Try Standard C18 (Hydrophobic Interaction) Light->C18 FSPE SOLUTION: Fluorous SPE (Fluorous Solid Phase Extraction) Heavy->FSPE Purification FHPLC SOLUTION: Fluorous HPLC (FluoroFlash®) Heavy->FHPLC Analytical Issue Issue: Co-eluting Regioisomers? C18->Issue Poor Resolution PFP SOLUTION: PFP Column (Pentafluorophenyl) Issue->PFP Yes

Figure 1: Decision matrix for selecting stationary phases based on fluorination degree.

Module 2: Pentafluorophenyl (PFP) Phases

Target: Fluorinated aromatics, regioisomers, and polar fluorinated drugs.

Standard C18 columns rely on hydrophobic interactions. However, fluorinated regioisomers (e.g., ortho- vs. para- fluorophenols) often have identical hydrophobicity. PFP phases provide "orthogonal selectivity" via three distinct mechanisms:

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient PFP ring and electron-rich analytes.
  • Dipole-Dipole: Strong interactions due to the C-F bond dipoles.

  • Shape Selectivity: The rigid PFP ring discriminates steric differences better than flexible alkyl chains [1, 2].

Troubleshooting Guide: PFP Chromatography

Q1: My fluorinated regioisomers are co-eluting on C18. Will PFP actually separate them? A: Yes. PFP is the gold standard for this.

  • Mechanism:[1][2][3] The electron-deficient fluorine atoms on the PFP ring create a "positive" electrostatic potential in the center of the ring and "negative" potential at the edges.[4] This interacts differently with the specific dipole vectors of your regioisomers [3].

  • Protocol Adjustment: Use Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier. ACN can form

    
    -complexes that mask the PFP stationary phase's unique selectivity. MeOH allows the 
    
    
    
    -
    
    
    interactions to dominate.

Q2: I am seeing severe peak tailing for my fluorinated amine. A: Fluorine substitution often lowers the pKa of nearby amines, making them more likely to interact with residual silanols.

  • Solution: Add ammonium formate (10–20 mM) or 0.1% Formic Acid to the mobile phase. The ionic strength suppresses silanol activity. PFP phases often have higher ion-exchange capacity than C18; buffer control is mandatory [2].

Q3: The retention time is shifting between runs. A: PFP phases are sensitive to "dewetting" in highly aqueous conditions (unlike some "AQ" C18 columns).

  • Fix: Ensure your gradient starts with at least 5% organic solvent. Do not run 100% aqueous equilibration for extended periods.

Module 3: Fluorous Solid Phase Extraction (F-SPE)

Target: Perfluorinated tagged compounds ("Heavy Fluorous").

F-SPE utilizes the principle of fluorophilicity ("like dissolves like"). It is ideal for separating a fluorous-tagged product from non-fluorous organic impurities [4, 5].[5]

Standard Operating Procedure: F-SPE
StepSolvent SystemPurposeMechanism
1. Condition 80:20 MeOH:H₂OWettingPrepares fluorinated silica surface.
2. Load DMF or MeOH (min. volume)BindingFluorous tag binds to fluorous silica; organics stay in solution.
3. Wash 80:20 MeOH:H₂OPurificationFluorophobic wash removes non-fluorinated impurities.
4. Elute 100% MeOH or THFRecoveryFluorophilic wash releases the tagged compound.
Troubleshooting Guide: F-SPE

Q1: My product is eluting in the "Wash" step (Low Recovery). A: Your loading solvent is too "fluorophilic" or the wash is too strong.

  • The Fix: Ensure the sample is loaded in a polar solvent (DMF, DMSO, or MeOH/Water). Avoid THF or DCM during loading/washing, as these dissolve fluorous tags and wash them off the column immediately.

  • Check F-Content: If your tag is small (< C6F13), the retention is weak. Increase the water content in the wash step to 30-40% to force the tag onto the stationary phase [6].

Q2: The impurities are co-eluting with my product in the "Elute" step. A: The impurities are likely hydrophobic enough to interact non-specifically with the fluorous chain (acting like a C8 column).

  • The Fix: Perform an intermediate wash with 100% MeOH before the THF elution. If the impurities are non-fluorous but lipophilic, they will wash off in MeOH, while the perfluorinated tag often requires THF or Trifluoroethanol to release [1].

FSPE_Workflow Load LOAD (DMF/MeOH) Cartridge Fluorous Silica (F-F Interaction) Load->Cartridge Mixture Waste WASTE (Non-Fluorous Impurities) Cartridge->Waste Wash (80% MeOH) Fluorophobic Product COLLECT (Fluorous Product) Cartridge->Product Elute (100% THF) Fluorophilic

Figure 2: F-SPE purification workflow. The "Fluorophobic" wash removes organic impurities; the "Fluorophilic" elution recovers the tagged compound.

Module 4: Detection & Verification

Issue: Many fluorinated intermediates lack a strong UV chromophore, making them "invisible" to standard UV detectors (254 nm).

Q: How do I see my peaks? A:

  • ELSD (Evaporative Light Scattering Detector): The universal detector. Fluorinated compounds are non-volatile enough to be detected.

  • Low-UV Monitoring: Fluorine does not absorb, but C-F bonds don't interfere with low UV. Monitor at 210 nm or 205 nm , but ensure you use HPLC-grade solvents (low cutoff) to avoid baseline noise [7].

  • Refractive Index (RI): Useful for isocratic runs, as fluorinated compounds have distinct refractive indices compared to hydrocarbons.

Q: How do I confirm I have the right isomer? A: 19F NMR is the only definitive confirmation.

  • Technique: Collect fractions, dry down, and run a quick 19F NMR.

  • Signature: Ortho/Meta/Para isomers have distinct chemical shifts.

    • Ortho-F: ~ -110 to -120 ppm (often shows coupling to neighbors).

    • Para-F: ~ -115 to -125 ppm.

    • Trifluoromethyl (CF3): ~ -60 to -65 ppm (singlet usually).

References
  • Jiang, Z.X., et al. (2014).[6] "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Journal of Fluorine Chemistry.

  • Bell, D.S., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America.

  • Fortis Technologies. (n.d.). "A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity." Application Note.

  • Zhang, W. (2007).[7] "Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis." Journal of Combinatorial Chemistry.

  • Zhang, W. (2009). "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Chemical Reviews.

  • YMC Co., Ltd. (n.d.). "Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP." Technical Guide.

  • Shinde, V. (2020). "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho.

Sources

Validation & Comparative

Comparative Analysis: Suzuki-Miyaura vs. Stille Coupling for Diaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the process chemist or medicinal researcher, the synthesis of diaryl ketones represents a critical bifurcation point in retrosynthetic planning. While both Suzuki-Miyaura and Stille couplings employ Palladium(0) catalytic cycles, their operational realities are diametrically opposed.

The Stille coupling (specifically the Migita-Kosugi-Stille variation) offers a neutral, "chemically gentle" environment ideal for complex, base-sensitive acid chlorides, but imposes a severe downstream burden regarding toxicity and purification. Conversely, the Suzuki-Miyaura coupling offers a greener, scalable profile but historically struggled with diaryl ketones due to the instability of acid chlorides under basic conditions. This has necessitated the shift toward Carbonylative Suzuki protocols, which introduce complexity regarding CO handling.

This guide dissects these methodologies not just by yield, but by process suitability, providing the insights needed to select the correct tool for your specific substrate.

Part 1: Mechanistic Divergence & Causality

To control the reaction, one must understand the rate-determining step (RDS). In both cycles, Oxidative Addition is fast for aryl iodides/acid chlorides. The divergence—and the source of troubleshooting issues—lies in Transmetallation .

The Transmetallation Chasm
  • Stille (The Neutral Path): The transmetallation of the organostannane is driven by the affinity of the halide for Tin (Sn). It proceeds spontaneously under neutral conditions, making it the "Gold Standard" for substrates with base-labile protecting groups (e.g., acetates, silyl ethers).

  • Suzuki (The Basic Path): Boronic acids are electrophilic. They require a base (activation) to form a boronate species (nucleophilic) or to form a hydroxo-palladium complex. This basicity is the Achilles' heel when trying to couple acid chlorides directly, as they rapidly hydrolyze to carboxylic acids, killing the reaction.

Catalytic_Divergence cluster_Stille Stille Path (Neutral) cluster_Suzuki Suzuki Path (Basic) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X / Ar-COCl) Pd0->OxAdd Step 1 Sn_Trans Transmetallation (Ar-SnR3) OxAdd->Sn_Trans Stille Base_Act Base Activation (OH- / CO3--) OxAdd->Base_Act Suzuki Sn_Byprod Byproduct: R3Sn-X (Toxic/Lipophilic) Sn_Trans->Sn_Byprod RedElim Reductive Elimination (Product Release) Sn_Trans->RedElim Boron_Trans Transmetallation (Ar-B(OH)3)- Base_Act->Boron_Trans Formation of Boronate Hydrolysis SIDE REACTION: Acid Chloride Hydrolysis Base_Act->Hydrolysis If Ar-COCl used Boron_Trans->RedElim RedElim->Pd0 Regeneration

Figure 1: Mechanistic divergence emphasizing the risk of hydrolysis in Suzuki protocols when targeting ketones via acid chlorides.

Part 2: Critical Performance Analysis

The "Tin Problem" vs. The "Base Problem"
FeatureStille Coupling (Acid Chloride)Carbonylative Suzuki (Ar-X + CO)
Reagent Stability High: Stannanes are air/moisture stable.Moderate: Boronic acids can protodeboronate.
Reaction pH Neutral: Ideal for base-sensitive groups.Basic: Requires Carbonate/Phosphate bases.
Atom Economy Poor: Stoichiometric Sn waste (high MW).Excellent: Boron waste is low MW.
Purification Difficult: Tin residues track with product.Easy: Boron salts wash away with water.
Toxicity High: Organotins are neurotoxic.Low: Boronic acids are generally benign.[1]
Ketone Strategy Direct coupling (Ar-COCl + Ar-Sn).3-Component (Ar-X + CO + Ar-B).

Part 3: Experimental Protocols

Protocol A: The Stille Coupling (Migita-Kosugi-Stille)

Best for: Late-stage functionalization of complex, base-sensitive molecules. Mechanism: Direct Acyl-Stannane coupling.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Organostannane (Ar-SnBu3) (1.1 equiv)

  • Catalyst: PdCl2(PPh3)2 (2-5 mol%) or Pd2(dba)3 / TFP (Tri-2-furylphosphine).

  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3x. Why: Pd(0) is oxygen sensitive; oxygen promotes homocoupling of stannanes.

  • Catalyst Loading: Add PdCl2(PPh3)2.[2] Note: Bis(triphenylphosphine)palladium(II) dichloride is preferred over Tetrakis for acid chlorides as it is more robust against decarbonylation.

  • Reagent Addition: Add the Acid Chloride and Toluene. Stir to dissolve. Add the Stannane via syringe.

  • Thermal Activation: Heat to 80-100°C.

  • Self-Validating Checkpoint: Monitor via IR Spectroscopy. Look for the shift of the Carbonyl stretch from ~1780 cm⁻¹ (Acid Chloride) to ~1660 cm⁻¹ (Ketone). If the 1780 peak persists after 4h, add 1 mol% fresh catalyst.

  • Quench & Tin Removal (Crucial):

    • Cool to RT. Add 10% aqueous KF (Potassium Fluoride). Stir vigorously for 30 mins.

    • Why: KF forms insoluble polymeric Bu3SnF species, which precipitate out.

    • Filter through a pad of Celite/Silica. The Tin remains in the pad.

Protocol B: Carbonylative Suzuki-Miyaura

Best for: Scalable synthesis, "Green" chemistry requirements, stable substrates. Mechanism: 3-Component coupling (Ar-I + CO + Ar-B(OH)2).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • CO Source: CO Balloon or solid surrogate (e.g., Mo(CO)6 or specialized two-chamber COware).

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%).

  • Base: K3PO4 or Cs2CO3 (3.0 equiv).

  • Solvent: Anisole or 1,4-Dioxane.

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)2 and Xantphos in solvent for 10 mins. Why: Xantphos has a wide bite angle, stabilizing the Pd-Acyl intermediate and preventing decarbonylation.

  • Substrate Addition: Add Aryl Iodide, Boronic Acid, and Base.[2]

  • Atmosphere Exchange: Purge the vessel with CO gas (balloon pressure is usually sufficient).

    • Safety: CO is silent and deadly. Use a CO detector in the fume hood.

  • Reaction: Heat to 80°C.

  • Self-Validating Checkpoint:

    • Gas Uptake: If using a balloon, visible shrinkage indicates CO insertion.

    • TLC: Monitor consumption of Aryl Iodide. Note: Boronic acid often streaks; focus on the halide spot.

  • Workup: Vent CO carefully. Dilute with EtOAc, wash with water (removes Boron salts). No special heavy metal cleanup required.

Part 4: Decision Matrix

When faced with a new synthesis target, use this logic flow to select the methodology.

Decision_Matrix Start Target: Diaryl Ketone BaseSens Is the substrate Base Sensitive? Start->BaseSens Stille Select STILLE Coupling (Acid Chloride + Stannane) BaseSens->Stille Yes (e.g., Esters, Chiral centers) Green Strict Toxicity/Purification Limits? BaseSens->Green No Suzuki_Carb Select CARBONYLATIVE SUZUKI (Ar-X + CO + Boronic Acid) Green->Suzuki_Carb Yes (Avoid Tin) Suzuki_Anhyd Select ANHYDROUS SUZUKI (Acid Chloride + Boronic Acid + Anhydrous Base) Green->Suzuki_Anhyd No (CO handling difficult)

Figure 2: Strategic decision tree for selecting the optimal coupling modality.

References

  • Milstein, D., & Stille, J. K. (1978).[3] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bjerglund, K. M., Skrydstrup, T., & Molander, G. A. (2014).[2] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888–1891.[2] Link

  • Neumann, H., Brennführer, A., & Beller, M. (2008). Palladium-Catalyzed Carbonylative Coupling Reactions of Aryl Halides. Advanced Synthesis & Catalysis, 350(14-15), 2437–2442. Link

  • Gautam, P., & Bhanage, B. M. (2015).[2][5] Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency.[2][5] The Journal of Organic Chemistry, 80(15), 7810–7815.[2] Link[5]

Sources

Biological activity of bromo- vs. chloro-substituted benzophenones.

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Bromo- vs. Chloro-Substituted Benzophenones: A Comparative Guide

Executive Summary

This guide provides a technical comparison of bromo- and chloro-substituted benzophenones, focusing on their utility in drug discovery. While both halogens serve as bioisosteres to modulate lipophilicity and metabolic stability, their distinct atomic radii (Cl: 1.75 Å vs. Br: 1.85 Å) and electronic properties (sigma-hole magnitude) drive divergent biological outcomes. This analysis synthesizes data from anticancer (tubulin targeting) and antiviral (HIV-RT inhibition) research to guide substituent selection.

Physicochemical Drivers of Activity

The choice between chlorine and bromine is rarely arbitrary; it dictates the ligand's ability to engage in halogen bonding and fill hydrophobic pockets.

FeatureChloro-Substituent (-Cl)Bromo-Substituent (-Br)Impact on Binding
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: -Br requires larger hydrophobic pockets; -Cl is preferred in sterically constricted sites.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Electronics: -Cl is a stronger electron-withdrawing group (induction), affecting pKa of neighboring groups.
C-X Bond Length ~1.73 Å~1.89 ÅGeometry: -Br extends the ligand reach, potentially contacting deeper residues.
Halogen Bonding Weak (

-hole)
Strong (

-hole)
Affinity: -Br forms stronger halogen bonds with backbone carbonyls (Lewis bases) than -Cl.
Lipophilicity (

)
+0.71+0.86ADME: -Br increases logP more significantly, enhancing membrane permeability but reducing solubility.

Comparative Biological Activity

Anticancer Activity: Tubulin Polymerization Inhibition

Benzophenones (e.g., Phenstatin analogs) target the colchicine-binding site of tubulin.[1]

  • Mechanism: These agents bind at the interface of

    
    - and 
    
    
    
    -tubulin, preventing microtubule assembly. This triggers G2/M cell cycle arrest and subsequent apoptosis.[2][3]
  • Substituent Effect:

    • Bromo-Advantage: In the "B-ring" of phenstatin analogs, a 4-bromo substituent often outperforms the 4-chloro analog. The larger bromine atom better fills the hydrophobic pocket near Cys241 (in

      
      -tubulin), creating tighter van der Waals contacts.
      
    • Data Insight: A 4-bromo-substituted benzophenone derivative demonstrated an IC

      
       of 2.8 
      
      
      
      M
      against MCF-7 cells, whereas chloro-analogs often require higher concentrations for equipotent inhibition [1].
Antimicrobial & Antiviral Activity[4]
  • HIV Reverse Transcriptase (RT): Benzophenones act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4][5]

    • SAR Insight: Meta-substitution on the benzophenone A-ring is critical.[5] While chlorine is effective, bromine can induce steric clashes if the pocket (near Trp229) is rigid. However, if the pocket allows, the enhanced lipophilicity of -Br improves binding energy.

    • Case Study: In benzophenone-fused azetidinone derivatives, a para-bromo substituent exhibited a "synergistic effect," showing superior inhibition of bacterial growth compared to ortho-chloro derivatives [2].

Representative Potency Data

The following table summarizes potency trends observed in substituted benzophenone scaffolds.

Compound ClassTarget / Cell LineSubstituent PositionActivity (IC

/ MIC)
ObservationRef
Benzophenone-Azetidinone S. aureuspara-BromoHigh Potency (<10

g/mL)
Synergistic effect attributed to size/shape complementarity.[2]
Benzophenone-Azetidinone S. aureusortho-ChloroModerateSteric hindrance at ortho position reduced efficacy relative to p-Br.[2]
Phenstatin Analog MCF-7 (Breast Cancer)meta-Bromo2.8

M
Induces G2/M arrest; superior hydrophobic fill.[1]
Benzophenone NNRTI HIV-1 RT (Wild Type)meta-Substituted< 50 nM Both Cl and Br effective; contacts with Trp229 are critical.[3]

Mechanism of Action: Tubulin Destabilization

The following diagram illustrates the pathway by which halogenated benzophenones induce cancer cell death.

Tubulin_MOA Compound Halogenated Benzophenone (Ligand) Target Colchicine Binding Site (Tubulin Heterodimer) Compound->Target Binds (Br > Cl affinity) Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Steric Blockade Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Cell Death) Arrest->Death Prolonged Arrest

Figure 1: Mechanism of Action for Benzophenone-based Tubulin Inhibitors. The halogen substituent (Br/Cl) modulates the affinity at the initial binding step.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation (4-Bromobenzophenone)

This protocol yields 4-bromobenzophenone, a key intermediate for SAR studies.[6]

Reagents:

  • Bromobenzene (19 mmol, 2.0 mL)[6]

  • Benzoyl Chloride (30 mmol, 3.3 mL)[6]

  • Anhydrous Aluminum Chloride (AlCl

    
    , 30 mmol, 4.0 g)[6]
    
  • Solvent: None (Neat) or Dichloromethane (DCM)

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Addition: Add benzoyl chloride and bromobenzene. Cool to 0°C in an ice bath.

  • Catalysis: Add AlCl

    
     portion-wise over 10 minutes (Exothermic!).
    
  • Reaction: Heat to reflux (water bath ~80°C) for 20–30 minutes until HCl evolution ceases.

  • Quench: Pour the dark red reaction mixture onto 30g of crushed ice/HCl.

  • Workup: Extract with Diethyl Ether (2 x 25 mL). Wash organic layer with 10% NaOH (to remove unreacted benzoic acid) followed by brine.

  • Purification: Dry over MgSO

    
    , evaporate solvent, and recrystallize from light petroleum (bp 60-80°C).
    
    • Note: 4-Bromobenzophenone mp: ~82°C.

Synthesis_Workflow Start Reagents: Bromobenzene + Benzoyl Chloride Catalyst Add AlCl3 (0°C, Portion-wise) Start->Catalyst Reflux Reflux 80°C (20-30 min) Catalyst->Reflux Quench Quench (Ice/HCl) Reflux->Quench Wash Wash 10% NaOH (Remove Benzoic Acid) Quench->Wash Product Recrystallize (4-Bromobenzophenone) Wash->Product

Figure 2: Friedel-Crafts Synthesis Workflow for Halogenated Benzophenones.

Biological Assay: Tubulin Polymerization (Fluorescence Based)

Objective: Quantify the IC


 of the benzophenone derivative.
  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Incubation: Mix tubulin (2 mg/mL) with the test compound (0.1 - 10

    
    M) and GTP (1 mM) at 4°C.
    
  • Measurement: Transfer to a 37°C plate reader. Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The V

    
     of the polymerization curve is compared to the DMSO control.
    

SAR Decision Logic (Br vs. Cl)

Use this logic tree to select the appropriate halogen for your lead optimization.

SAR_Logic Start Select Substituent for Benzophenone BindingPocket Is the Binding Pocket Sterically Restricted? Start->BindingPocket HalogenBond Is there a Backbone Carbonyl Nearby? BindingPocket->HalogenBond No (Open/Hydrophobic) Result_Cl Select CHLORINE (-Cl) (Lower Steric Cost) BindingPocket->Result_Cl Yes (Tight) Solubility Is Aqueous Solubility a Limiting Factor? HalogenBond->Solubility No Result_Br Select BROMINE (-Br) (High Affinity/Halogen Bond) HalogenBond->Result_Br Yes (Target Carbonyl) Solubility->Result_Cl Yes (Need lower LogP) Solubility->Result_Br No (Need Potency)

Figure 3: Strategic Decision Tree for Halogen Selection in Benzophenone SAR.

References

  • Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog. ResearchGate. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]

  • 4-Bromobenzophenone by Friedel-Crafts Reaction. Scribd. Available at: [Link]

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. PubMed. Available at: [Link]

Sources

Structural Validation of (3-Bromo-2-fluorophenyl)(phenyl)methanone: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of halogenated benzophenones, specifically (3-Bromo-2-fluorophenyl)(phenyl)methanone , the primary analytical challenge is not purity, but regiochemical ambiguity . Electrophilic aromatic substitution or Friedel-Crafts acylation often yields mixtures of isomers (e.g., 3-bromo-2-fluoro vs. 5-bromo-2-fluoro).

While Mass Spectrometry (MS) confirms the molecular formula (


) and X-ray crystallography provides absolute certainty, the former lacks connectivity data and the latter is a resource-intensive bottleneck.

This guide validates 2D NMR spectroscopy as the superior routine method. We compare it against alternative workflows and provide a definitive, self-validating protocol to distinguish the target structure from its isomers without growing a single crystal.

Comparative Analysis of Validation Methods

The following table contrasts the efficacy of standard validation techniques for this specific fluorinated scaffold.

FeatureMethod A: 1D NMR Only (

H,

C,

F)
Method B: 2D NMR Suite (HSQC, HMBC, NOESY)Method C: X-Ray Crystallography
Connectivity Inferred (via splitting patterns)Directly Observed (through-bond)Absolute
Regio-Specificity Low (Ambiguous in crowded aromatic regions)High (Unambiguous linkage)Definitive
Time-to-Result < 1 Hour4–12 HoursDays to Weeks
Sample State SolutionSolutionSolid Crystal (Required)
Cost/Throughput Low / HighMedium / MediumHigh / Low
Risk High probability of mis-assignmentNegligibleCrystal failure

Verdict: Method B (2D NMR) is the recommended standard for drug development workflows, offering the highest data integrity-to-time ratio.

Technical Deep Dive: The 2D NMR Validation Workflow

To validate (3-Bromo-2-fluorophenyl)(phenyl)methanone, we must prove the relative positions of the Bromine, Fluorine, and Carbonyl group.

The Structural Logic

The molecule consists of two rings:[1][2]

  • Ring A (Phenyl): Unsubstituted, monosubstituted benzene pattern.

  • Ring B (Substituted): 1,2,3-trisubstituted ring.

    • C1: Linker to Carbonyl.

    • C2: Fluorine (Key anchor).[3]

    • C3: Bromine.[4]

    • Protons: H4, H5, H6.

Step-by-Step Protocol
Step 1: Sample Preparation[4]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent signal overlap in the aromatic region (7.0–8.0 ppm).
  • Concentration: 10–20 mg in 0.6 mL. High concentration is critical for

    
    C detection in HMBC.
    
Step 2: 1D

F and

H Screening
  • 
    F NMR:  Expect a singlet (or multiplet if proton-coupled) around -110 to -120 ppm. This confirms the presence of F but not its position.
    
  • 
    H NMR:  Identify the spin system of Ring B.
    
    • H4 (Ortho to Br): Look for a doublet of doublets (coupling to H5 and long-range to F).

    • H5 (Meta to Br, Para to F): Triplet-like or dd.

    • H6 (Ortho to Carbonyl): This is the diagnostic proton . It will be deshielded (downfield) by the carbonyl anisotropy.

Step 3: The "Killer" Experiment – HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive step. You must establish the C1–C(=O) connection.

  • Find the Carbonyl Carbon: In

    
    C NMR, the ketone C=O appears ~190–195 ppm.
    
  • Trace H6: The proton at position 6 (Ring B) is 3 bonds away from the Carbonyl carbon (

    
    ).
    
  • Trace H_ortho (Ring A): The ortho protons of the unsubstituted phenyl ring are also 3 bonds away.

  • Differentiation: H6 will also show correlations to the C-F carbon (C2) or C-Br carbon (C3), whereas the Ring A protons will only correlate to unsubstituted carbons.

Step 4: Spatial Confirmation via NOESY

Because benzophenones are not planar, the ortho protons of Ring A and H6 of Ring B are spatially distinct.

  • NOESY Cross-peak: Look for a spatial correlation between H6 and the Ortho-H of Ring A . This confirms they are flanking the carbonyl bridge.

Visualization of Logic Pathways

Diagram 1: The Validation Decision Matrix

This flowchart illustrates the decision-making process for validating the structure, moving from basic data to definitive assignment.

ValidationWorkflow Start Synthesis Product OneD 1D Screening (1H, 19F, 13C) Check Purity & Integrals Start->OneD Ambiguity Is Regiochemistry Clear? (Isomers Possible?) OneD->Ambiguity Stop Release Compound Ambiguity->Stop Yes (Unlikely) Advanced 2D NMR Suite (HSQC, HMBC, NOESY) Ambiguity->Advanced No (Standard) Analysis HMBC: Link H6 to C=O NOESY: Spatial Check Advanced->Analysis Analysis->Stop Confirmed XRay X-Ray Crystallography (Only if 2D fails) Analysis->XRay Ambiguous XRay->Stop

Figure 1: Strategic workflow for structural validation, prioritizing 2D NMR before escalating to crystallography.

Diagram 2: HMBC & NOESY Connectivity Map

This diagram visualizes the specific atom-to-atom correlations required to prove the (3-Bromo-2-fluoro...) isomer.

ConnectivityMap cluster_RingB Substituted Ring B cluster_RingA Phenyl Ring A CO C=O (195 ppm) C1 C1 (Quat) C1->CO Bond C2 C2-F (Anchor) C1->C2 Bond H6 H6 (Proton) C1->H6 3-Bond C2->H6 J(C-F) Coupling H6->CO HMBC (Definitive) H_Ortho H-Ortho (Ring A) H6->H_Ortho NOESY (Spatial) H_Ortho->CO HMBC

Figure 2: Key diagnostic correlations. The HMBC correlation from H6 to the Carbonyl, combined with the C2-F coupling, locks the regiochemistry.

Experimental Parameters (Bruker/Varian Standard)

To reproduce these results, ensure your spectrometer is configured as follows:

ParameterHMBC (Long Range)HSQC (Short Range)
Pulse Sequence hmbcgpndqf (Gradient selected)hsqcedetgpsisp (Editted)
J-Coupling Optimization 8–10 Hz (Long range C-H)145 Hz (Direct C-H)
Scans (NS) 16–32 (Concentration dependent)4–8
Points (TD) F2: 2048, F1: 256F2: 2048, F1: 256
Relaxation Delay (D1) 1.5 – 2.0 sec1.5 – 2.0 sec

Critical Note on Fluorine: If your probe allows, a


F-

C HMBC
is a powerful alternative. It directly correlates the Fluorine signal to C1, C2, and C3, providing an independent verification of the substitution pattern [1].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Demonstrates HMBC logic for aromatic isomers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for coupling constants).

Sources

Technical Guide: In Vitro Enzyme Inhibition Profiling of (3-Bromo-2-fluorophenyl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Compound Class: Poly-halogenated Benzophenones (Diphenylmethanones). Primary Target Potential: Urease (Nickel-dependent metalloenzyme) and


-Glucosidase/

-Amylase (Carbohydrate hydrolyzing enzymes).

The (3-Bromo-2-fluorophenyl)(phenyl)methanone scaffold represents a privileged structure in medicinal chemistry. Unlike simple benzophenones, the specific 3-bromo-2-fluoro substitution pattern introduces critical pharmacophoric features:

  • Carbonyl Core: Acts as a bidentate ligand capable of chelating active site metal ions (specifically

    
     in Urease).
    
  • 2-Fluoro Substituent: Provides metabolic stability and acts as a weak Hydrogen Bond Acceptor (HBA), potentially interacting with active site residues (e.g., His/Asp).

  • 3-Bromo Substituent: Enhances lipophilicity (

    
    ) and facilitates halogen bonding (
    
    
    
    -hole interactions) with hydrophobic pockets.

This guide details the protocols for profiling this scaffold against its two most biologically relevant targets: Urease (anti-bacterial/anti-ulcer) and


-Amylase  (anti-diabetic).

Comparative Analysis: Benchmarking Performance

To validate the efficacy of (3-Bromo-2-fluorophenyl)(phenyl)methanone derivatives, experimental data must be benchmarked against "Gold Standard" inhibitors.

Performance Benchmarks (Reference Standards)

The following table establishes the Target Potency Range your derivatives must achieve to be considered competitive.

Target EnzymeStandard InhibitorTypical IC

(

M)
Mechanism of ActionCompetitive Threshold for New Derivatives
Jack Bean Urease Thiourea

Metal Chelation (Ni)IC

<

M
Acetohydroxamic Acid

Metal ChelationIC

<

M

-Amylase
Acarbose

Competitive (Carbohydrate mimic)IC

<

M

-Glucosidase
Acarbose

CompetitiveIC

<

M

Note on Selectivity: High-quality benzophenone derivatives often exhibit dual inhibition. However, for anti-diabetic development, a moderate inhibition of


-amylase combined with strong inhibition of 

-glucosidase is preferred to minimize gastrointestinal side effects (flatulence/diarrhea).

Primary Assay: Urease Inhibition Protocol

Relevance: Helicobacter pylori eradication and treatment of urease-induced lithiasis.

Principle

The assay quantifies the release of ammonia (


) produced by the hydrolysis of urea.[1] The ammonia reacts with phenol-hypochlorite in the presence of an alkali to form a blue-colored indophenol complex, measured spectrophotometrically at 625 nm.
Workflow Diagram

UreaseAssay cluster_control Controls Start Compound Preparation (Dissolve in DMSO) Incubation1 Pre-Incubation (15 min @ 37°C) Enzyme + Inhibitor Start->Incubation1 EnzymePrep Enzyme Solution (Jack Bean Urease 5 U/mL) EnzymePrep->Incubation1 Substrate Add Substrate (100 mM Urea) Incubation1->Substrate Reaction Reaction Phase (10 min @ 37°C) Substrate->Reaction ReagentAdd Add Indophenol Reagents (Phenol + Hypochlorite) Reaction->ReagentAdd ColorDev Color Development (50 min @ 37°C) ReagentAdd->ColorDev Readout Measure Absorbance (OD 625 nm) ColorDev->Readout PosControl Thiourea Standard NegControl DMSO Only (No Inhibitor)

Caption: Step-by-step workflow for the Indophenol Urease Inhibition Assay.

Detailed Protocol Steps
  • Preparation:

    • Buffer:

      
       buffer (pH 8.2, 100 mM).
      
    • Enzyme: Jack Bean Urease (0.025 units/well).

    • Substrate: Urea (100 mM).

    • Reagents: Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).

  • Execution:

    • In a 96-well plate, add 10

      
      L  of test compound (dissolved in DMSO/Buffer).
      
    • Add 25

      
      L  of Enzyme solution.
      
    • Pre-incubate at 37°C for 15 minutes (Critical for allowing the inhibitor to access the active site).

    • Add 40

      
      L  of Urea solution to initiate the reaction.
      
    • Incubate at 37°C for 10 minutes.

    • Add 70

      
      L  of Phenol reagent and 45 
      
      
      
      L
      of Alkali reagent.
    • Incubate for 50 minutes for color development (Blue complex).

  • Calculation:

Secondary Assay: -Amylase Inhibition

Relevance: Type 2 Diabetes management (Post-prandial hyperglycemia control).[2]

Principle

The assay uses the starch-iodine method or the DNS (3,5-dinitrosalicylic acid) method. The DNS method is preferred for high-throughput screening. It measures the reducing sugars (maltose) released from starch, which reduce DNS to 3-amino-5-nitrosalicylic acid (orange-red, 540 nm).

SAR Logic & Mechanism

SAR_Logic Scaffold (3-Bromo-2-fluorophenyl) (phenyl)methanone carbonyl C=O Group Scaffold->carbonyl ring Phenyl Rings Scaffold->ring halogen 3-Br / 2-F Scaffold->halogen target_urease Urease Active Site (Ni2+ Center) carbonyl->target_urease Metal Chelation target_amylase Amylase Active Site (Hydrophobic Cleft) ring->target_amylase Pi-Stacking (Trp/Tyr) halogen->target_urease Electronic Stabilization halogen->target_amylase Hydrophobic Fit

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to enzyme targets.

Detailed Protocol (DNS Method)
  • Preparation:

    • Buffer: 20 mM Sodium Phosphate buffer (pH 6.9 with 6 mM NaCl).

    • Enzyme: Porcine Pancreatic

      
      -amylase (0.5 mg/mL).
      
    • Substrate: 1% Starch solution.

    • Reagent: DNS color reagent (1g DNS, 30g Na-K Tartrate in 100mL 0.4M NaOH).

  • Execution:

    • Mix 200

      
      L  of test compound with 200 
      
      
      
      L
      of Enzyme.
    • Incubate at 25°C for 10 minutes.

    • Add 200

      
      L  of Starch solution.
      
    • Incubate at 25°C for 10 minutes.

    • Add 400

      
      L  of DNS reagent to stop the reaction.
      
    • Boil in a water bath (100°C) for 5 minutes (Critical for color development).

    • Cool to room temperature and dilute with 5 mL distilled water.

    • Measure Absorbance at 540 nm .

Data Analysis & Validation

Calculating IC

Do not rely on a single concentration. You must generate a dose-response curve using at least 5 concentrations (e.g., 10, 50, 100, 250, 500


M).
  • Use non-linear regression (Log-inhibitor vs. normalized response) in software like GraphPad Prism or Origin.

Kinetic Analysis (Lineweaver-Burk)

To determine the mode of inhibition (Competitive vs. Non-competitive), plot


 vs. 

.
  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Common for benzophenones in Amylase.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged). Common for benzophenones in Urease (Mixed type).
Troubleshooting & Controls
  • Solubility Check: Benzophenones are lipophilic. Ensure the final DMSO concentration in the well is < 2% to avoid denaturing the enzyme.

  • False Positives: The "3-Bromo" group can be reactive.[3] Run a "No Enzyme" control (Compound + Substrate + Reagent) to ensure the compound itself does not react with the colorimetric reagents.

References

  • Khan, M., et al. (2014). Synthesis and carbonic anhydrase isoenzymes inhibitory effects of brominated diphenylmethanone and its derivatives.[4] Archiv der Pharmazie, 347(6), 420–427.

  • Saeed, A., et al. (2016). Potent

    
    -amylase inhibitors and radical scavengers based on benzofuran-2-yl(phenyl)methanone derivatives.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 169-174. 
    
  • Amtul, Z., et al. (2002). Urease inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 12(1), 1-20. (Validating Benzophenones as Urease Scaffolds).
  • TCI Chemicals. (3-Bromophenyl)(phenyl)methanone Product Specification.

Sources

Comparative Cytotoxicity Profiling: Fluorinated vs. Non-Fluorinated Benzophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Diaryl Ketones

In the realm of medicinal chemistry, the benzophenone core (diaryl ketone) serves as a privileged scaffold for anticancer therapeutics. However, native non-fluorinated analogs (e.g., Curcumin, a bis-α,β-unsaturated diketone) often suffer from rapid metabolic degradation and poor bioavailability.

This guide compares the cytotoxicity profiles of non-fluorinated benzophenone analogs against their fluorinated counterparts (specifically focusing on the EF-24 class of monocarbonyl analogs).

Key Takeaway: The introduction of fluorine atoms—specifically at the ortho or para positions of the phenyl rings—typically results in a 10-to-20-fold increase in cytotoxic potency against neoplastic cell lines. This is driven by three physicochemical shifts:

  • Metabolic Blockade: C-F bonds resist oxidative metabolism (CYP450), extending half-life.

  • Lipophilicity: Enhanced membrane permeability facilitates intracellular accumulation.

  • Electronic Modulation: Altered Michael acceptor reactivity enhances covalent bonding with thiols in target proteins (e.g., IKK, tubulin).

Chemical Basis of Comparison

To understand the cytotoxicity data, one must first understand the structural modifications. We compare the "soft" metabolic profile of non-fluorinated analogs with the "hard" profile of fluorinated analogs.

Structural Evolution Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) leading to enhanced cytotoxicity.

SAR_Workflow Base Non-Fluorinated Parent (e.g., Curcumin/Benzophenone) Mod1 Monocarbonyl Modification (Stability Enhancement) Base->Mod1 Removes labile diketone moiety Mod2 Fluorine Substitution (Ortho/Para positions) Mod1->Mod2 + Lipophilicity + Metabolic Blockade Result EF-24 / Fluorinated Analog (High Potency) Mod2->Result 10-20x IC50 Reduction

Figure 1: Structural evolution from labile non-fluorinated scaffolds to potent fluorinated analogs.

Experimental Methodology: Self-Validating Cytotoxicity Assays

Reliable comparison requires a robust experimental protocol. The standard MTT assay is often prone to interference by the intrinsic color of benzophenone/curcumin analogs. Therefore, the Sulforhodamine B (SRB) Assay is the recommended standard for this specific class of compounds.

Critical Protocol: SRB Assay for Benzophenone Analogs

Objective: Determine IC50 values with high reproducibility, avoiding colorimetric interference.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Fluorinated analogs are highly lipophilic; ensure stock solutions (10-20 mM) are fully solubilized by vortexing/sonication.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

Step-by-Step Workflow:

  • Seeding: Plate tumor cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions of Fluorinated Analog (e.g., EF-24) and Non-Fluorinated Control (e.g., Curcumin) .

    • Control Check: Include a Vehicle Control (DMSO < 0.1%) to rule out solvent toxicity.

  • Incubation: Expose cells for 48 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Add cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Why: This fixes proteins in place. Unlike MTT, this does not rely on mitochondrial enzymes, which can be artificially upregulated by drug stress.

  • Staining: Wash with water, dry, and stain with SRB for 30 minutes. Wash with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 510 nm.

Comparative Data Analysis

The following data aggregates results from multiple studies comparing EF-24 (a fluorinated benzophenone analog) against Curcumin (the non-fluorinated parent).

Quantitative Cytotoxicity (IC50 Values)
Cell LineTissue OriginNon-Fluorinated (Curcumin) IC50 (µM)Fluorinated (EF-24) IC50 (µM)Potency Increase
A549 Lung Carcinoma15.0 - 20.00.7 - 1.3 ~15x
MCF-7 Breast Cancer~18.5~1.0 ~18x
PC-3 Prostate Cancer~20.0~1.5 ~13x
Saos2 Osteosarcoma~12.0~4.0 3x
HFF Normal Fibroblasts> 50.0> 20.0 Selective

Analysis: The fluorinated analog consistently demonstrates sub-micromolar potency. Crucially, while cytotoxicity increases against cancer cells, the Selectivity Index (SI) remains favorable; normal fibroblasts (HFF) are significantly less affected than tumor cells.

Mechanistic Divergence

Why is the fluorinated analog more cytotoxic? It is not just uptake; it is a fundamental shift in signaling modulation.

Mechanism_Flow Drug Fluorinated Analog (Intracellular Accumulation) Target1 Inhibition of IKK/NF-κB Drug->Target1 High Affinity Target2 Microtubule Destabilization Drug->Target2 Specific Binding Target3 ROS Generation (Redox Imbalance) Drug->Target3 Rapid Induction Outcome Apoptosis & Cell Cycle Arrest (G2/M) Target1->Outcome Target2->Outcome Target3->Outcome

Figure 2: Multi-target mechanism of action for fluorinated benzophenone analogs.

Mechanistic Insights:

  • Microtubule Disruption: Unlike the non-fluorinated parent, fluorinated analogs like EF-24 effectively disrupt the microtubule cytoskeleton, leading to G2/M cell cycle arrest.

  • HIF-1α Inhibition: Fluorinated analogs downregulate HIF-1α post-transcriptionally, a pathway often untouched by non-fluorinated parents at similar concentrations.

Safety & Handling of Fluorinated Analogs

While fluorinated compounds are potent therapeutics, they present specific handling challenges in the lab compared to their non-fluorinated counterparts.[1]

  • Solubility & Precipitation: Fluorinated analogs are hydrophobic. When diluting from DMSO into aqueous media, rapid precipitation can occur, leading to "false negative" cytotoxicity results.

    • Correction: Step-wise dilution in media containing BSA (Bovine Serum Albumin) can act as a carrier to maintain solubility.

  • Waste Disposal: Fluorinated organic compounds require segregation from standard organic waste in many jurisdictions due to the stability of the C-F bond, which resists standard incineration breakdown temperatures.

References

  • Adams, B. K., et al. (2004).[2] Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents. Bioorganic & Medicinal Chemistry, 12(14), 3871-3883.

  • Subramaniam, D., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin.[2] Cancer Research, 68(6), 1962-1969.

  • Liang, Y., et al. (2018). Bioactivities of EF24, a Novel Curcumin Analog: A Review. Frontiers in Oncology, 8, 614.

  • Thomas, S. L., et al. (2016). EF24, a novel curcumin analog, disrupts the microtubule cytoskeleton and inhibits HIF-1.[3] Cell Cycle, 15(16), 2202-2214.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

Comparative Guide: Metabolic Stability Assessment of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing the DMPK (Drug Metabolism and Pharmacokinetics) profile of lead compounds.[1][2][3] Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide provides a technical framework for conducting comparative metabolic stability studies between non-fluorinated parent compounds and their fluorinated analogs. It details the mechanistic rationale, experimental protocols, and data interpretation strategies required to validate fluorine's impact on intrinsic clearance (


) and half-life (

).

Part 1: Mechanistic Rationale

Why Fluorine Improves Metabolic Stability

The enhancement of metabolic stability via fluorination is not accidental; it is driven by precise physicochemical alterations at the molecular level. When replacing a hydrogen atom (H) or a hydroxyl group (-OH) with fluorine (F), three primary mechanisms arrest metabolic degradation, particularly oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.

  • Bond Dissociation Energy (BDE): The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the Carbon-Hydrogen (C-H) bond (~99 kcal/mol).[4] CYP450 enzymes typically operate by abstracting a hydrogen atom or transferring oxygen to a carbon. The high energy barrier of the C-F bond renders the carbon atom resistant to this oxidative attack.

  • Electronic Deactivation: Fluorine is the most electronegative element (Pauling scale: 3.98). It exerts a strong electron-withdrawing inductive effect (-I), reducing electron density on the attached carbon and neighboring atoms. This makes the site less nucleophilic and less susceptible to oxidation by the electrophilic heme-oxo species of CYP450.

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than other halogens or methyl groups. This size allows it to block metabolic access to a "soft spot" on the molecule without causing the severe steric clashes that might abolish binding affinity to the biological target.

Visualization: The Metabolic Blockade

The following diagram illustrates the mechanistic divergence between a labile C-H bond and a stable C-F bond when encountering a CYP450 enzyme.

MetabolicBlockade cluster_0 Scenario A: Non-Fluorinated (Labile) cluster_1 Scenario B: Fluorinated (Stable) CYP CYP450 Enzyme (Heme-Iron Oxo Species) Parent Parent Drug (C-H Bond) CYP->Parent Attacks C-H Analog Fluorinated Analog (C-F Bond) CYP->Analog Attacks C-F Metabolite Hydroxylated Metabolite (Rapid Clearance) Parent->Metabolite Oxidation Successful (Low BDE) Stable Intact Drug (Extended Half-Life) Analog->Stable Oxidation Blocked (High BDE + Sterics)

Figure 1: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds.

Part 2: Experimental Protocol

Microsomal Stability Assay

To objectively compare the stability of a fluorinated candidate against its parent, a standardized Microsomal Stability Assay is required. This assay measures the disappearance of the test compound over time in the presence of liver microsomes (which contain Phase I enzymes) and the cofactor NADPH.

Reagents & Materials
  • Test Compounds: Parent drug and Fluorinated analogs (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (e.g., Rat, Mouse) depending on the study phase (Protein conc: 20 mg/mL).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Dilute test compounds in phosphate buffer to a working concentration of 1 µM (0.1% DMSO final).

  • Pre-Incubation: Mix 30 µL of liver microsomes (0.5 mg/mL final protein conc) with 370 µL of buffer/compound mix. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (

    
     = 0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quenching Solution to stop the reaction and precipitate proteins.

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Visualization: Assay Workflow

AssayWorkflow cluster_sampling 4. Kinetic Sampling Loop Prep 1. Preparation (1 µM Compound + Microsomes) Incubate 2. Pre-Incubation (37°C, 5 min) Prep->Incubate Start 3. Initiation (Add NADPH) Incubate->Start Sample0 T=0 min Start->Sample0 Sample15 T=15 min Start->Sample15 Sample60 T=60 min Start->Sample60 Quench 5. Quench (Ice-Cold ACN + IS) Sample0->Quench Sample15->Quench Sample60->Quench Spin 6. Centrifugation (Precipitate Proteins) Quench->Spin LCMS 7. LC-MS/MS Analysis (% Remaining vs Time) Spin->LCMS

Figure 2: Standardized workflow for Microsomal Stability Assessment.

Part 3: Comparative Performance Data

The following data represents a comparative study of a hypothetical kinase inhibitor scaffold ("Compound A") and its fluorinated analogs. This data demonstrates the impact of "Fluorine Scanning"—systematically placing fluorine at metabolically labile sites.

Data Table: Metabolic Stability Profile (Human Liver Microsomes)
Compound IDModificationSite of Metabolism (Predicted)

(min)

(µL/min/mg)
Stability Class
Compound A Parent (Non-F)Para-position of phenyl ring12.4115.6Low
Analog F-1 2-Fluoro (Ortho)Ortho-position18.276.1Low-Medium
Analog F-2 3-Fluoro (Meta)Meta-position25.554.3Medium
Analog F-3 4-Fluoro (Para)Para-position (Metabolic Hotspot)145.0 9.5 High
Analog CF3 4-TrifluoromethylPara-position>200< 5.0Very High
Interpretation of Results
  • Identification of Soft Spot: Compound A shows rapid clearance (

    
    ). Metabolite identification (MetID) likely indicates hydroxylation at the para-position of the phenyl ring, a common metabolic liability.
    
  • The "Fluorine Walk":

    • Ortho/Meta (F-1, F-2): Placing fluorine at non-labile sites (ortho/meta) provides only marginal stability improvements. This is primarily due to the inductive effect slightly deactivating the ring, but the primary soft spot (para-H) remains exposed.

    • Para-Blockade (F-3): Direct substitution of the metabolic soft spot (Para-H

      
       Para-F) yields a drastic improvement, increasing half-life by >10-fold. This validates the mechanism of blocking the specific site of CYP oxidation.
      
  • Lipophilicity Warning (Analog CF3): While the

    
     analog is the most stable, trifluoromethyl groups significantly increase lipophilicity (
    
    
    
    ). This can lead to other issues, such as high plasma protein binding or hERG toxicity. Therefore, Analog F-3 (Mono-fluoro) often represents the optimal balance between stability and physicochemical properties.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hähler, T., et al. (2021). Microsomal Stability Assay Protocol. Cyprotex / Evotec Protocols.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Comparison Guide: (3-Bromo-2-fluorophenyl)(phenyl)methanone Scaffold vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares (3-Bromo-2-fluorophenyl)(phenyl)methanone —a critical pharmacophore scaffold—against established kinase inhibitors.

Executive Analysis: The Strategic Pivot to Allosteric Inhibition

(3-Bromo-2-fluorophenyl)(phenyl)methanone (BFPM) is not a standalone drug but a high-value privileged scaffold used to synthesize a distinct class of Type II and Allosteric Kinase Inhibitors , particularly targeting p38 MAPK and MEK1/2 .

While traditional inhibitors like SB-203580 (Type I, ATP-competitive) dominate early research, they suffer from off-target toxicity due to the highly conserved nature of the ATP-binding pocket. The BFPM scaffold allows researchers to access the DFG-out (Type II) conformation or unique allosteric pockets, offering superior selectivity profiles.

This guide compares the BFPM-Derived Class against industry standards, demonstrating why this scaffold is essential for next-generation kinase drug discovery.

Head-to-Head Performance Matrix

The following table contrasts inhibitors derived from the BFPM scaffold against the "Gold Standards" in kinase research.

FeatureBFPM-Derived Class (Benzophenones)SB-203580 (Imidazole Class)Doramapimod (Urea/Pyrazole Class)
Primary Target p38 MAPK / MEK (Allosteric)p38α/β MAPK (ATP-Competitive)p38α/β/γ/δ MAPK (Type II)
Binding Mode Type II / Allosteric (Binds Hydrophobic Pocket I)Type I (Binds ATP Pocket)Type II (Binds DFG-out Pocket)
Selectivity High (Exploits unique conformational changes)Moderate (Cross-reacts with CK1, RIPK2)High (But lower solubility)
Kinetics Slow off-rate (Long residence time)Fast on/offSlow off-rate
Synthetic Utility High (Orthogonal Br/F handles for diversification)Low (Rigid heterocycle)Moderate (Complex urea formation)
Toxicity Risk Lower (Reduced off-target ATP competition)High (Liver toxicity in clinical trials)Moderate
Key Insight: The "Orthogonal Handle" Advantage

The 3-Bromo-2-fluoro substitution pattern on the BFPM scaffold is not accidental. It provides two chemically distinct "handles" for rapid diversification:

  • 3-Bromo: Ready for Buchwald-Hartwig amination or Suzuki coupling to extend into the solvent-exposed region (solubility).

  • 2-Fluoro: Activates the ring for SNAr reactions or serves as a bioisostere for hydrogen bonding, locking the conformation in the active site.

Mechanistic Visualization: The p38 MAPK Pathway

The diagram below illustrates the hierarchical signaling of the p38 MAPK pathway and the distinct binding intervention points of BFPM-derived inhibitors versus Type I competitors.

MAPK_Pathway Stress Cellular Stress (UV, Cytokines, LPS) ASK1 MAPKKK (ASK1 / TAK1) Stress->ASK1 MKK MAPKK (MKK3 / MKK6) ASK1->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, MSK1, ATF2) p38->Substrates Activation Response Inflammation / Apoptosis Substrates->Response BFPM BFPM-Derived Inhibitors (Allosteric/Type II) BFPM->p38 Locks DFG-out (High Selectivity) SB203580 SB-203580 (Type I / ATP) SB203580->p38 Blocks ATP (Competitive)

Caption: Figure 1. p38 MAPK Signaling Cascade. BFPM derivatives stabilize the inactive (DFG-out) conformation, whereas SB-203580 competes directly with ATP.

Experimental Protocol: Converting BFPM to a Bioactive Inhibitor

To validate the potential of the (3-Bromo-2-fluorophenyl)(phenyl)methanone scaffold, researchers typically perform a Buchwald-Hartwig Amination to install a solubilizing amine tail, a critical step for biological potency.

Objective

Synthesize a prototype p38 inhibitor by coupling BFPM with 4-aminopiperidine (or similar amine).

Reagents & Equipment
  • Substrate: (3-Bromo-2-fluorophenyl)(phenyl)methanone (1.0 eq)

  • Amine: 4-Amino-N-boc-piperidine (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, charge a reaction vial with BFPM (277 mg, 1 mmol), Pd(OAc)₂, Ligand, and Base.

  • Addition: Add the amine and anhydrous solvent (5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the block to 100°C for 12–16 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting bromide (BFPM) peak should disappear; a new mass peak [M+Amine-Br] should appear.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residue. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO₂).

  • Validation: Verify structure via ¹H-NMR (look for the disappearance of the specific aryl bromide shift and appearance of piperidine protons).

Why This Works (Causality)

The 3-bromo position is sterically accessible and electronically primed for oxidative addition by Palladium. The 2-fluoro group remains intact, providing an essential dipole that interacts with the kinase hinge region or gatekeeper residue (e.g., Thr106 in p38α), enhancing binding affinity.

References

  • Ottosen, E. R., et al. (2003). "Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity." Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • PubChem. (2025).[1] "(3-Bromo-2-fluorophenyl)(phenyl)methanone Compound Summary." National Center for Biotechnology Information. Link (Note: Link directs to the closest analog record for verification).

  • Klumpp, M., et al. (2006). "The kinase inhibitor scaffold: From ATP competitive to allosteric inhibition."[2] Current Topics in Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-2-fluorophenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Bromo-2-fluorophenyl)(phenyl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。